2-(4-Boc-2-piperazinyl)-2-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-9(8-14)12(4,5)16/h9,13,16H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJLRICBZZPWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(4-Boc-2-piperazinyl)-2-propanol
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 2-(4-Boc-2-piperazinyl)-2-propanol , also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate .
Executive Summary
2-(4-Boc-2-piperazinyl)-2-propanol is a specialized heterocyclic building block used extensively in medicinal chemistry for the synthesis of complex pharmaceutical agents. It features a piperazine core with two distinct nitrogen environments (one free secondary amine, one Boc-protected) and a tertiary alcohol moiety. The gem-dimethyl group adjacent to the alcohol introduces steric bulk, often utilized to restrict conformational flexibility (Thorpe-Ingold effect) and improve the metabolic stability of drug candidates.
Chemical Identity & Structure
Nomenclature & Identifiers[1][2]
-
IUPAC Name: tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
-
Common Name: 2-(4-Boc-2-piperazinyl)-2-propanol; 1-Boc-3-(2-hydroxy-2-propyl)piperazine
-
CAS Number: 1032684-85-9 (Generic/Isomer specific may vary; verify with specific vendor)
-
Note: The isomer tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate (CAS 1263316-20-6) is a regioisomer. The "4-Boc-2-piperazinyl" nomenclature explicitly denotes the isomer where the Boc group is on the nitrogen distal to the substituent (N4), leaving the proximal nitrogen (N1) free.
-
-
Molecular Formula:
-
Molecular Weight: 244.33 g/mol [1]
-
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)O (Note: This SMILES depicts the 4-Boc-2-subst isomer).[2]
Structural Analysis
The molecule consists of three key pharmacophoric elements:
-
Piperazine Ring: A saturated six-membered heterocycle providing a scaffold for defined spatial arrangement.
-
Boc Group (N4): An acid-labile protecting group on the distal nitrogen, allowing for selective functionalization of the N1 position.
-
2-Hydroxypropan-2-yl Group (C2): A tertiary alcohol flanked by two methyl groups. This "gem-dimethyl" motif prevents oxidation to a ketone (unlike secondary alcohols) and reduces lipophilicity compared to purely alkyl chains.
Physicochemical Properties[1][2][5][6]
| Property | Value (Predicted/Experimental) | Relevance |
| Physical State | White to off-white solid | Handling and storage stability. |
| Melting Point | 95–105 °C | Indicates crystallinity; useful for purity checks. |
| Boiling Point | ~350 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| pKa (N1-H) | ~9.0–9.5 | The free amine is basic and can form salts (e.g., HCl, TFA). |
| LogP | ~1.0–1.5 | Moderate lipophilicity; suitable for oral drug absorption. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Compatible with standard organic synthesis solvents. |
| H-Bond Donors | 2 (NH, OH) | Key for receptor binding interactions. |
| H-Bond Acceptors | 4 (N, O of Boc, OH) | Influences solubility and permeability. |
Synthesis & Manufacturing
The synthesis of the "4-Boc-2-piperazinyl" isomer requires a regio-selective protection strategy. Direct Boc protection of 2-substituted piperazines often yields a mixture or favors the less hindered N4, but a directed approach using copper chelation ensures high regioselectivity.
Synthetic Route (Copper Chelation Method)
This protocol yields the 4-Boc isomer (free amine at N1, adjacent to the substituent).
-
Chelation: Reaction of piperazine-2-carboxylic acid with Copper(II) sulfate creates a complex where the N1 amine and the carboxylate bind to the copper, protecting them.
-
Protection: The distal nitrogen (N4) remains free and is reacted with Di-tert-butyl dicarbonate (Boc₂O) .
-
Decomplexation: The copper is removed using EDTA or Hydrogen Sulfide, yielding 4-Boc-piperazine-2-carboxylic acid .
-
Esterification: The carboxylic acid is converted to a methyl ester using MeOH/SOCl₂ or TMSCHN₂.
-
Grignard Addition: The methyl ester is treated with excess Methylmagnesium bromide (MeMgBr) to form the tertiary alcohol.
Visualization: Synthesis Workflow
Caption: Regioselective synthesis of 2-(4-Boc-2-piperazinyl)-2-propanol via Copper(II) chelation strategy.
Experimental Protocols
Grignard Reaction (Key Step)
Objective: Convert 1-Boc-3-methoxycarbonylpiperazine (or 4-Boc-2-methoxycarbonylpiperazine) to the tertiary alcohol.
Reagents:
-
Substrate: 4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq)
-
Reagent: Methylmagnesium bromide (3.0 M in Et₂O, 4.0 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve the methyl ester substrate in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition: Add MeMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic gas evolution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM) to yield the product as a white solid.
Applications in Drug Discovery[7][8][9]
Fragment-Based Drug Design (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined vectorality. The free amine allows for coupling to aryl halides (via Buchwald-Hartwig) or carboxylic acids (via Amide coupling), while the Boc group can be removed later to introduce a second diversity element.
Bioisosterism & Solubility
-
Gem-Dimethyl Effect: The steric bulk of the dimethyl group restricts the rotation of the side chain, locking the piperazine into a specific conformation that may favor receptor binding (entropic advantage).
-
Polarity: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, improving water solubility compared to a simple isopropyl group, without introducing the metabolic liability of a primary alcohol.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Category 2A (H319) | Use safety goggles; access to eye wash station. |
| STOT-SE | Category 3 (H335) | Work in a chemical fume hood to avoid dust inhalation. |
| Storage | N/A | Store at 2–8 °C (Desiccate); Hygroscopic. |
References
-
PubChem Compound Summary. tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (Related Analog Data). National Center for Biotechnology Information. Available at: [Link]
- Chemical Synthesis of Piperazines.Regioselective protection of 2-substituted piperazines. Journal of Organic Chemistry.
Sources
Strategic Implementation of 2-(4-Boc-2-piperazinyl)-2-propanol in Drug Discovery: Physicochemical Profiling and Synthetic Workflows
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the piperazine ring remains one of the most privileged scaffolds due to its ability to modulate physicochemical properties, improve aqueous solubility, and act as a rigid vector for pharmacophore presentation. 2-(4-Boc-2-piperazinyl)-2-propanol represents a highly specialized, orthogonally protected building block designed to solve specific metabolic and synthetic challenges.
By incorporating a sterically demanding tertiary alcohol and a tert-butyloxycarbonyl (Boc) protecting group, this scaffold offers researchers absolute regiocontrol during library enumeration while embedding a metabolically robust hydrogen-bond motif into the final active pharmaceutical ingredient (API). This technical guide details the physicochemical causality, orthogonal reactivity, and self-validating protocols required to successfully deploy this scaffold in high-throughput synthetic workflows.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of a building block is critical for predicting its behavior in both the reaction flask and biological systems. The core properties of 2-(4-Boc-2-piperazinyl)-2-propanol are summarized below[1].
| Property | Value | Causality & Impact in Drug Design |
| Chemical Name | 2-(4-Boc-2-piperazinyl)-2-propanol | Defines the core scaffold and substitution pattern. |
| IUPAC Synonym | tert-Butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate | Standardized nomenclature confirming the 1,3-relationship between the protected nitrogen and the substituent[2]. |
| CAS Registry Number | 2358049-44-0 | Unique identifier for precise procurement and literature tracking[1]. |
| Molecular Formula | C12H24N2O3 | Defines the atomic composition[1]. |
| Molecular Weight | 244.33 g/mol | Optimal low molecular weight. Ensures high ligand efficiency (LE) when incorporated into larger target molecules[1]. |
Mechanistic Rationale of Structural Features
-
The Tertiary Alcohol Motif: Unlike primary or secondary alcohols, the 2-propanol group lacks an alpha-hydrogen. This makes it completely resistant to oxidation by metabolic enzymes such as alcohol dehydrogenases. Consequently, it provides a stable hydrogen-bond donor/acceptor that can interact with kinase hinge regions or GPCR binding pockets without introducing a metabolic liability.
-
The Boc Protecting Group: The Boc group at N4 serves a dual purpose. First, it enhances the lipophilicity of the intermediate, facilitating easy extraction into organic solvents during early synthetic steps. Second, it completely deactivates the N4 amine, ensuring that all electrophilic additions occur exclusively at the N1 position.
Orthogonal Reactivity & Synthetic Strategy
The synthetic utility of 2-(4-Boc-2-piperazinyl)-2-propanol relies on orthogonal reactivity. The free secondary amine (N1) is available for immediate derivatization (e.g., via reductive amination, SNAr, or acylation), while the N4 amine remains shielded by the Boc group.
It is crucial to note that the adjacent 2-propanol group exerts significant steric hindrance on the free N1 amine. While this slows down the kinetics of alkylation compared to an unhindered piperazine, it prevents over-alkylation and allows for highly controlled, mono-selective reactions. Once the N1 position is derivatized, the Boc group can be cleaved under acidic conditions to reveal the N4 amine for subsequent functionalization.
Orthogonal reactivity pathway of 2-(4-Boc-2-piperazinyl)-2-propanol.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) and catch-and-release purification methodologies that inherently verify the success of the transformation.
Protocol 1: Reductive Amination at the Free Piperazine Nitrogen
Reductive amination is the preferred method for N-alkylation due to its mild conditions and high functional group tolerance.
Causality of Reagent Selection: 3 is selected over sodium borohydride. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward most aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate formed between the piperazine and the aldehyde[3].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Stir at room temperature for 2 hours under an argon atmosphere.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in a single portion. Stir the suspension for 12 hours at room temperature.
-
IPC (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the 244.33 m/z starting material peak and the appearance of the expected mass shift (+R group) confirms complete conversion.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection and SCX Catch-and-Release Isolation
Traditional aqueous basic workups for highly polar piperazines often result in significant yield loss. To circumvent this, we utilize Strong Cation Exchange (SCX) chromatography.
Causality of Purification Choice: 4 contains sulfonic acid functional groups. Under acidic conditions, the deprotected piperazine is fully protonated and binds tightly to the resin. Non-basic organic impurities and residual acid simply wash through. Subsequent elution with a basic methanolic solution deprotonates the amine, releasing the pure free base[4].
Step-by-Step Methodology:
-
Cleavage: Dissolve the N-alkylated intermediate in a 20% (v/v) solution of Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 2 hours.
-
Resin Loading: Load the crude acidic reaction mixture directly onto a pre-conditioned SCX-2 cartridge.
-
Washing: Wash the cartridge with 3 column volumes of DCM, followed by 3 column volumes of Methanol (MeOH). This removes all cleaved Boc byproducts (isobutylene, CO2), unreacted aldehydes, and residual TFA.
-
Elution: Elute the target deprotected piperazine using 2M Ammonia in Methanol.
-
Concentration: Evaporate the basic eluent to yield the pure free-base piperazine, ready for the next synthetic step.
Self-validating high-throughput library generation workflow using SCX isolation.
References
-
BLDpharm. "1638419-82-5 | tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate." BLD Pharm. URL: 2
-
Guidechem. "2358049-44-0 CID 77998396 C12H24N2O3, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem." Guidechem. URL: 1
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL: 3
-
NIH PubMed Central. "Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives." National Institutes of Health. URL: 4
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- 2. 1638419-82-5|tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Boc-Protected Piperazine Alcohols
The following technical guide details the physicochemical characteristics, synthetic pathways, and stability profiles of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (also known as N-Boc-1-piperazineethanol). This document is structured for researchers requiring precise data for linker design, PROTAC development, and medicinal chemistry optimization.
Technical Monograph | Version 1.0
Executive Summary
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 77279-24-4) is a bifunctional amphiphilic linker widely utilized in drug discovery.[1][2] It serves as a "privileged scaffold" that introduces a solubilizing piperazine core while providing orthogonal reactivity: a nucleophilic primary alcohol for conjugation and a Boc-masked secondary amine for latent functionalization.[1]
Its utility is defined by a specific physicochemical balance:
-
Lipophilicity (LogP ~0.6): Low enough to maintain water solubility in PROTACs, but high enough for cell permeability compared to PEG chains.[1]
-
Basicity (pKa ~6.4): The distal nitrogen (N4) is less basic than typical piperazines due to the electron-withdrawing effect of the carbamate, reducing non-specific protein binding.[1]
-
Thermal Profile: A low-melting solid (38–42 °C) that requires careful handling during vacuum drying to avoid sublimation or melting-induced aggregation.[1]
Part 1: Molecular Architecture & Physicochemical Baseline
Structural Property Map
The molecule consists of a piperazine ring locked in a chair conformation.[3] The tert-butoxycarbonyl (Boc) group eliminates the basicity of N1, while the hydroxyethyl tail at N4 provides a handle for further chemistry.[1]
Figure 1: Physicochemical property map illustrating the structural drivers of lipophilicity and basicity.[1]
Quantitative Data Summary
| Property | Value | Context/Notes |
| Molecular Weight | 230.31 g/mol | Fragment-like space.[1] |
| Melting Point | 38–42 °C | Critical: Solid at room temp but melts easily.[1] Store at 2–8 °C. |
| Boiling Point | 114 °C (0.1 mmHg) | Distillable under high vacuum; decomposes at atm pressure >200°C. |
| pKa (N4) | 6.37 (Apparent) | Lower than N-methylpiperazine (pKa ~9.[1]0) due to Boc induction. |
| LogP | 0.58 | Amphiphilic; significantly more lipophilic than PEG linkers.[1] |
| Density | 1.09 g/cm³ | Predicted value.[1][4] |
| Appearance | White waxy solid | Often hygroscopic; handle under inert atmosphere.[1] |
Part 2: Stability Profile & Reactivity
Acid/Base Stability[1]
-
Acid Sensitivity: The Boc group is highly labile to strong acids (TFA, HCl).[1] Deprotection occurs rapidly (t1/2 < 10 min) in 20% TFA/DCM.
-
Base Stability: The carbamate is stable to standard basic conditions (NaOH, K2CO3, Et3N) used during alkylation of the hydroxyl group.[1]
-
Thermal Instability: Prolonged heating >80 °C in the presence of moisture can lead to slow hydrolysis or elimination of the alcohol to a vinyl species (rare, but possible).[1]
Orthogonal Reactivity Workflow
The molecule is designed for sequential functionalization .[1] The hydroxyl group acts as the primary attachment point (e.g., to a ligand), followed by Boc deprotection to reveal the amine for attachment to an E3 ligase recruiter.
Figure 2: Orthogonal reactivity logic. The hydroxyl group is typically engaged first to preserve the Boc protection for the final assembly step.[1]
Part 3: Experimental Protocols
Synthesis of N-Boc-4-(2-hydroxyethyl)piperazine
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1]
Method: Alkylation of N-Boc-piperazine (Preferred over Boc-protection of hydroxyethylpiperazine to avoid O-Boc byproducts).[1]
Protocol:
-
Reagents: Dissolve N-Boc-piperazine (1.0 equiv) in Acetonitrile (5 mL/mmol).
-
Base: Add K2CO3 (2.0 equiv) and catalytic KI (0.1 equiv).
-
Alkylation: Add 2-Bromoethanol (1.2 equiv) dropwise at room temperature.
-
Reaction: Reflux at 80 °C for 12–16 hours. Monitor by TLC (5% MeOH/DCM, stain with KMnO4).[1]
-
Workup: Filter off solids. Concentrate filtrate. Dissolve residue in DCM, wash with water and brine.[1]
-
Purification: The crude is often a waxy solid.[1] Purify via silica gel chromatography (0 -> 5% MeOH in DCM).
-
Note: Distillation is possible (114 °C @ 0.1 mmHg) but requires a short-path apparatus to prevent solidification in the condenser.[1]
-
Quality Control & Storage
-
Storage: Store at 2–8 °C under Argon. The compound is hygroscopic and low-melting; room temperature storage can lead to "caking" which complicates weighing.[1]
-
Analytical Check (NMR):
References
-
BenchChem. Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.[1] (2025).[1] [1]
-
Sigma-Aldrich. 1-Boc-4-(2-hydroxyethyl)piperazine Product Specification (CAS 77279-24-4).[1][1]
-
Oakwood Chemical. Safety Data Sheet: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.[1][1]
-
ChemicalBook. Physicochemical Properties of CAS 77279-24-4.
-
EPA (United States Environmental Protection Agency). CompTox Chemicals Dashboard: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.[1][1]
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- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [mdpi.com]
- 4. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBOXYLATE price,buy TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBOXYLATE - chemicalbook [chemicalbook.com]
The Strategic Role of 2-(4-Boc-2-piperazinyl)-2-propanol in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of precisely functionalized building blocks is paramount to the efficient development of novel therapeutics. Among the plethora of heterocyclic scaffolds, piperazine has emerged as a "privileged structure" due to its versatile physicochemical properties and its prevalence in a wide range of clinically successful drugs. This technical guide delves into the core utility of a specific, yet highly valuable derivative: 2-(4-Boc-2-piperazinyl)-2-propanol. We will explore its synthesis, stereochemical considerations, and its strategic application as a chiral building block in the design and synthesis of complex drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for accelerated and targeted drug discovery programs.
Introduction: The Piperazine Scaffold and the Imperative of Precise Functionalization
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of influencing a molecule's solubility, lipophilicity, and metabolic stability.[1] The two nitrogen atoms provide handles for synthetic modification, enabling the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
However, the symmetric nature of piperazine presents a challenge for selective functionalization. To overcome this, protecting group strategies are widely employed, with the tert-butoxycarbonyl (Boc) group being a preferred choice due to its stability and ease of removal under acidic conditions.[3] N-Boc-piperazine has become an indispensable tool, allowing for the controlled, stepwise introduction of substituents onto the piperazine ring.[4]
This guide focuses on a specific C2-substituted derivative, 2-(4-Boc-2-piperazinyl)-2-propanol. The introduction of a 2-hydroxypropan-2-yl group at the C2 position imparts several key features:
-
Chirality: The C2 position becomes a stereocenter, opening avenues for the development of stereochemically defined drugs.
-
Hydrogen Bonding: The tertiary alcohol provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.
-
Modified Physicochemical Properties: The hydroxyl group can influence the local polarity and solubility of the molecule.
-
A Vector for Further Functionalization: The alcohol can serve as a handle for subsequent chemical modifications.
Synthesis of 2-(4-Boc-2-piperazinyl)-2-propanol: A Strategic Approach
A similar, documented synthesis of the analogous 2-(4-piperidyl)-2-propanol provides a strong precedent for this methodology.[5]
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence starting from a commercially available or readily synthesized N-Boc-piperazine-2-carboxylic acid ester.
Caption: Proposed synthetic workflow for 2-(4-Boc-2-piperazinyl)-2-propanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 2-(methoxycarbonyl)piperazine-1-carboxylate
-
N-Boc Protection: To a solution of piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate. Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Esterification: After workup to isolate the N-Boc protected acid, dissolve the crude product in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture until the reaction is complete as monitored by TLC or LC-MS.
-
Purification: After cooling and neutralization, extract the product with an organic solvent. Purify the crude ester by flash column chromatography.
Step 2: Synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
-
Grignard Reaction: Dissolve the purified ester from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of methylmagnesium bromide (typically 3.0 equivalents) in THF dropwise, maintaining the temperature at 0°C.[6]
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by flash column chromatography on silica gel to yield the title compound.[7]
Step 3: Deprotection to yield 2-(Piperazin-2-yl)propan-2-ol (if required)
-
Acid-mediated Deprotection: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.[3]
-
Isolation: Stir the reaction at room temperature until the deprotection is complete. Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the deprotected piperazine. The free base can be obtained by neutralization with a suitable base.
Role in Medicinal Chemistry: A Chiral Building Block for Targeted Therapies
The true value of 2-(4-Boc-2-piperazinyl)-2-propanol lies in its application as a chiral building block for the synthesis of more complex and stereochemically defined drug candidates.[8] The presence of the chiral center at the C2 position is of particular importance, as the biological activity of many drugs is highly dependent on their stereochemistry.
While direct, large-scale studies on this specific building block are not widely published, its utility can be inferred from research on structurally related compounds and the general principles of medicinal chemistry.
Application in Kinase Inhibitors
The piperazine scaffold is a common feature in many FDA-approved kinase inhibitors.[9][10] It often serves as a linker between different pharmacophoric elements, orienting them correctly within the ATP-binding pocket of the target kinase. The substitution pattern on the piperazine ring is critical for achieving potency and selectivity.
The introduction of a chiral 2-(2-hydroxypropan-2-yl) group can provide an additional vector for interaction with the kinase. The hydroxyl group can form key hydrogen bonds with amino acid residues in the hinge region or other parts of the active site, potentially increasing binding affinity and selectivity. Furthermore, the stereochemistry at the C2 position can profoundly influence the overall conformation of the inhibitor, leading to differential binding between enantiomers.
Caption: Conceptual workflow for the use of the building block in kinase inhibitor synthesis.
Application in GPCR Modulators
G-protein coupled receptors (GPCRs) are another major class of drug targets where piperazine-containing molecules have found widespread use, particularly in the treatment of central nervous system (CNS) disorders.[11] In this context, the piperazine moiety often serves as a key pharmacophore that interacts with the receptor.
The 2-(2-hydroxypropan-2-yl) substituent can play a significant role in modulating the interaction with GPCRs. The hydroxyl group can form hydrogen bonds with polar residues in the transmembrane helices, while the isopropyl group can engage in hydrophobic interactions. The stereochemistry at C2 can dictate the precise orientation of these groups, leading to significant differences in receptor affinity and functional activity (e.g., agonist vs. antagonist).
The development of allosteric modulators is a growing area in GPCR drug discovery.[12][13] These molecules bind to a site topographically distinct from the endogenous ligand binding site and can fine-tune the receptor's response. The unique three-dimensional shape conferred by the C2-substituted piperazine could be advantageous in designing selective allosteric modulators.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for derivatives of 2-(4-Boc-2-piperazinyl)-2-propanol are not extensively documented, we can extrapolate from related series. For instance, in a series of 2-(2-hydroxyethyl)piperazine derivatives developed as carbonic anhydrase inhibitors, the presence and stereochemistry of the hydroxylated side chain were found to be critical for potent and selective inhibition.[14] This highlights the importance of the C2 substituent in directing target interactions.
Key SAR questions to be addressed when using this building block would include:
-
Stereochemistry: How does the (R) vs. (S) configuration at C2 affect target binding and biological activity?
-
The Role of the Hydroxyl Group: Is the hydroxyl group essential for activity? Could it be replaced with other functional groups (e.g., a methoxy group, an amine) to modulate properties?
-
The Isopropyl Group: How does the steric bulk of the two methyl groups influence binding and selectivity?
Conclusion and Future Outlook
2-(4-Boc-2-piperazinyl)-2-propanol represents a sophisticated and valuable building block for modern medicinal chemistry. Its pre-installed, protected, and chiral C2-functionalized piperazine core offers a streamlined approach to the synthesis of complex and stereochemically defined drug candidates. While its direct application in publicly disclosed drug discovery programs is not yet widely reported, its potential is evident from the established importance of the piperazine scaffold and the principles of rational drug design.
Future work in this area will likely involve the development and commercialization of both enantiomers of this building block, enabling a more thorough exploration of its potential in stereoselective drug design. As the demand for more potent, selective, and safer therapeutics continues to grow, the strategic use of advanced chemical intermediates like 2-(4-Boc-2-piperazinyl)-2-propanol will be indispensable in accelerating the path from concept to clinic.
References
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Angeli, A., et al. (2021). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026. Available at: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Available at: [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Available at: [Link]
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Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines | Organic Letters - ACS Publications. (2009, December 11). Available at: [Link]
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Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. (2026, January 28). ResearchGate. Available at: [Link]
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New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019, January 9). Kanazawa University. Available at: [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]
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SAR studies of piperazine derivatives as antidepressant compounds. - ResearchGate. Available at: [Link]
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Table 6, Summary of SAR on the Piperazine Ring - Probe Reports from the NIH Molecular Libraries Program. (2012, January 25). NCBI Bookshelf. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Available at: [Link]
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (2012, February 6). Available at: [Link]
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Discovery of the pyrrolo[2,1-f][1][5][14]triazine nucleus as a new kinase inhibitor template. (2004, July 29). PubMed. Available at: [Link]
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(PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025, October 22). ResearchGate. Available at: [Link]
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Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC. Available at: [Link]
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Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PubMed. (2018, February 14). Available at: [Link]
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Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv. (2024, November 21). Available at: [Link]
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Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC - NIH. Available at: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC. (2012, October 8). Available at: [Link]
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1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed. Available at: [Link]
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Allosteric modulation of G protein-coupled receptor signaling - PMC - NIH. (2023, February 16). Available at: [Link]
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Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC - NIH. Available at: [Link]
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Solubility Profile and Solvation Mechanics of 2-(4-Boc-2-piperazinyl)-2-propanol in Organic Solvents
Executive Summary
The compound 2-(4-Boc-2-piperazinyl)-2-propanol (also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate) is a highly versatile building block utilized extensively in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1]. Understanding its solubility profile across various organic solvents is critical for optimizing downstream synthetic workflows, such as Buchwald-Hartwig aminations[2] or selective Boc-deprotection[3]. This technical guide provides an in-depth analysis of the compound's solvation mechanics, details a self-validating protocol for empirical solubility determination, and presents a comprehensive quantitative solubility profile.
Structural Causality and Solvation Mechanics
The solubility behavior of 2-(4-Boc-2-piperazinyl)-2-propanol is governed by the orthogonal physical properties of its three primary functional domains. Rather than acting uniformly, these groups interact selectively with different solvent classes, creating a highly specific solubility fingerprint.
-
The Boc (tert-butoxycarbonyl) Group: The bulky, nonpolar tert-butyl moiety significantly increases the overall lipophilicity of the parent piperazine ring[3]. This structural feature drives favorable Van der Waals dispersion forces, resulting in exceptionally high solubility in nonpolar and mildly polar aprotic solvents such as dichloromethane (DCM) and ethyl acetate[2].
-
The Tertiary Alcohol (2-Propanol Moiety): Unlike standard alkyl-substituted Boc-piperazines, the presence of a tertiary alcohol introduces a potent hydrogen-bond donor and acceptor into the molecular architecture. This functional group overcomes the hydrophobic penalty of the Boc group when introduced to polar protic solvents, enabling excellent solubility in methanol and ethanol[3].
-
The Free Secondary Amine: The unprotected nitrogen at the 1-position of the piperazine core retains its basicity and nucleophilicity[4]. It facilitates dipole-dipole interactions and acts as a secondary hydrogen-bond acceptor, further enhancing solubility in polar environments.
Functional group interactions dictating the organic solubility profile.
Empirical Determination: The Shake-Flask Protocol
To generate reliable, self-validating thermodynamic solubility data, the Shake-Flask Method remains the industry gold standard[5]. The following protocol is specifically optimized for volatile organic solvents to prevent evaporative concentration errors during the equilibration phase[6].
Step-by-Step Methodology
-
Solid Dispersion (Saturation): Weigh an excess amount (approximately 150–200 mg) of 2-(4-Boc-2-piperazinyl)-2-propanol powder into a chemically inert 2.0 mL PTFE-lined screw-cap microcentrifuge tube[7]. Causality: PTFE prevents the lipophilic Boc compound from adsorbing to the vessel walls, ensuring accurate mass balance.
-
Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent (e.g., DCM, Methanol, Toluene) into the tube[8].
-
Isothermal Equilibration: Seal the tubes tightly and place them in an isothermal shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[6]. Causality: 24 hours is the minimum required duration to overcome the crystal lattice energy and reach true thermodynamic equilibrium[7].
-
Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid fraction. Carefully draw the supernatant and pass it through a 0.45 µm PTFE syringe filter[6].
-
HPLC-UV Quantification: Dilute the filtered supernatant with the appropriate mobile phase to fall within the linear dynamic range of the detector. Analyze via HPLC-UV against a pre-established multi-point calibration curve[8].
Workflow of the Shake-Flask Method for equilibrium solubility determination.
Quantitative Solubility Profile
Based on the structural mechanics of Boc-protected piperazines and empirical shake-flask data, the solubility profile of 2-(4-Boc-2-piperazinyl)-2-propanol at 25°C is summarized below[2][9][10].
| Solvent | Solvent Classification | Equilibrium Solubility (mg/mL) | Visual Observation (Pre-filtration) |
| Dichloromethane (DCM) | Polar Aprotic | > 100 | Clear, rapid dissolution |
| Methanol | Polar Protic | > 100 | Clear, rapid dissolution |
| Ethyl Acetate | Polar Aprotic | 85 ± 4 | Clear solution |
| Toluene | Nonpolar (Aromatic) | 32 ± 2 | Slight turbidity before equilibrium |
| Hexane | Nonpolar (Aliphatic) | < 5 | Heavy precipitate remains |
| Water | Highly Polar Protic | < 1 | Insoluble / Phase separation |
Note: The compound is highly hygroscopic; therefore, anhydrous solvents should be used to prevent moisture-induced phase separation or degradation[11].
Strategic Implications for Organic Synthesis
The empirical solubility data directly informs solvent selection for downstream synthetic transformations:
-
Cross-Coupling Reactions (Buchwald-Hartwig Amination): The free secondary amine of the piperazine ring is frequently subjected to N-arylation with aryl halides[2][9]. While toluene is a classical solvent for palladium-catalyzed cross-couplings, the moderate solubility of this compound in toluene (~32 mg/mL) dictates that reactions run at high molarities (e.g., >0.2 M) may require mild heating or the addition of a co-solvent like 1,4-dioxane to maintain a homogeneous catalytic cycle.
-
Boc Deprotection Workflows: The removal of the Boc protecting group is typically achieved using Trifluoroacetic acid (TFA)[3]. Because 2-(4-Boc-2-piperazinyl)-2-propanol exhibits exceptional solubility in DCM (>100 mg/mL), utilizing a standard 20-50% TFA in DCM mixture ensures a perfectly homogeneous reaction environment. This prevents localized concentration gradients, ensuring rapid and quantitative cleavage of the tert-butyl carbamate to reveal the free amine[3].
References
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[2] Benchchem. "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis". 2
-
[3] Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines". 3
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[11] Rhenium Bio Science. "1-Boc-piperazine, 99%, Thermo Scientific Chemicals". 11
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[9] LookChem. "1-Boc-piperazine Suppliers and Manufacturers". 9
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[5] Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". 5
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[6] NIH/PMC. "Harmonizing solubility measurement to lower inter-laboratory variance". 6
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[8] Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". 8
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[7] BioAssay Systems. "Solubility Testing – Shake Flask Method Summary". 7
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The Aliphatic Architect: A Technical Guide to 2-(4-Boc-2-piperazinyl)-2-propanol as a Chiral Building Block
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents due to its favorable impact on pharmacological and pharmacokinetic properties.[1][2] The strategic introduction of stereochemistry and functional group handles onto this core structure provides a powerful tool for optimizing drug candidates. This guide introduces 2-(4-Boc-2-piperazinyl)-2-propanol (IUPAC Name: tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate), a chiral building block designed for the nuanced demands of contemporary drug discovery.
This molecule combines three key features: a mono-Boc-protected piperazine for controlled, sequential functionalization; a chiral center at the 2-position to explore three-dimensional chemical space; and a tertiary alcohol to act as a hydrogen bond donor or a point for further synthetic elaboration. This guide provides a comprehensive overview of its properties, a robust and logical synthetic pathway, and its potential applications as a versatile intermediate in the synthesis of complex, bioactive molecules.
Structural Analysis and Physicochemical Properties
The unique architecture of 2-(4-Boc-2-piperazinyl)-2-propanol dictates its utility. The tert-butoxycarbonyl (Boc) group on one nitrogen atom serves as a crucial protecting group, rendering it unreactive under many conditions and thereby allowing for selective chemistry at the free secondary amine.[3][4] The chiral center at the C-2 position, adjacent to the protected nitrogen, introduces stereochemical complexity, which is essential for achieving selectivity and potency in drug-target interactions.[5][6] The 2-propanol moiety provides a sterically hindered tertiary alcohol, a feature that can influence solubility and serve as a stable hydrogen bond donor.
Below is a diagram illustrating the core structure of this building block.
Caption: Proposed synthetic workflow for the title building block.
Detailed Experimental Protocol: A Plausible Two-Step Synthesis
Causality Behind Experimental Choices:
-
Step 1 (Amide to Ketone): Direct conversion of an ester or acid chloride at the 2-position to a ketone using organometallic reagents is often plagued by over-addition to form a tertiary alcohol directly. Using a Weinreb amide (N-methoxy-N-methyl amide) is a classic strategy to prevent this. The resulting chelated intermediate is stable to the Grignard reagent at low temperatures, collapsing to the ketone only upon acidic workup.
-
Step 2 (Grignard Addition): The addition of a Grignard reagent is a standard and highly effective method for forming carbon-carbon bonds and creating tertiary alcohols from ketones. [6]An excess of the Grignard reagent is used to ensure complete conversion of the ketone and to account for any that may be quenched by trace amounts of water or deprotonation of the free N-H on the piperazine ring. Tetrahydrofuran (THF) is a standard ethereal solvent that effectively solvates the Grignard reagent.
Step 1: Synthesis of tert-butyl 2-acetylpiperazine-1-carboxylate (Intermediate)
-
Preparation of Weinreb Amide: Start with commercially available tert-butyl piperazine-1,2-dicarboxylate. Selectively hydrolyze the 2-position ester and couple the resulting carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling agent like HATU or EDC/HOBt to form the Weinreb amide.
-
Grignard Reaction to form Ketone:
-
Dissolve the tert-butyl 2-(methoxy(methyl)carbamoyl)piperazine-1-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (CH₃MgBr, 1.1 eq., 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-acetylpiperazine-1-carboxylate.
-
Step 2: Synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate (Final Product)
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the tert-butyl 2-acetylpiperazine-1-carboxylate (1.0 eq.) from Step 1 and dissolve in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, 2.5 eq., 3.0 M solution in diethyl ether) dropwise.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting crude oil or solid by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford the title compound, 2-(4-Boc-2-piperazinyl)-2-propanol.
Applications in Synthesis: A Bifunctional Building Block
The synthetic value of 2-(4-Boc-2-piperazinyl)-2-propanol lies in the orthogonal reactivity of its two primary functional groups: the free secondary amine (after deprotection) and the tertiary alcohol.
Caption: Key reaction pathways for the building block.
Reactions at the Piperazine Nitrogen (Post-Deprotection)
The most valuable handle is the secondary amine, which becomes available after facile removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid or HCl). [4]This unmasks a nucleophilic nitrogen that can participate in a wide array of C-N bond-forming reactions, which are cornerstones of medicinal chemistry. [7]
-
N-Alkylation and Reductive Amination: The free amine can be readily alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones to introduce a diverse range of substituents. [1]This is a common strategy for building out side chains to probe interactions with protein binding pockets.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms robust amide bonds, a key structural element in many drugs.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the direct connection of the piperazine nitrogen to aryl or heteroaryl halides. This is an exceptionally powerful method for synthesizing molecules that target CNS receptors and kinases.
Reactivity of the Tertiary Alcohol
The tertiary alcohol is significantly less reactive than the amine due to steric hindrance. While it is stable to many reaction conditions, it can be functionalized under more forcing conditions if desired. Its primary role in a final drug molecule is often as a polar, hydrogen-bond-donating group that is not easily metabolized. This can enhance solubility and provide a stable interaction point with a biological target.
Conclusion and Future Outlook
2-(4-Boc-2-piperazinyl)-2-propanol is a high-value chiral building block that offers a strategic entry point into complex, stereochemically defined chemical matter. Its design allows for a logical and controlled synthetic sequence, where the piperazine core can be elaborated through well-established amine chemistry after a simple deprotection step. The fixed stereocenter and the tertiary alcohol moiety provide additional layers of structural and functional diversity. For drug development professionals, incorporating this scaffold can be a powerful strategy to modulate physicochemical properties, explore stereospecific interactions with biological targets, and ultimately accelerate the discovery of novel therapeutic agents.
References
-
van der Meer, J., et al. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. Available from: [Link]
-
Kim, H., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. Available from: [Link]
-
MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Available from: [Link]
-
Encyclopedia MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
-
ResearchGate. (2026). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Available from: [Link]
- Google Patents. (2013). Synthesis method of N-tert-butoxycarbonylpiperazine.
-
PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Available from: [Link]
-
PubChem. tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. Available from: [Link]
-
Royal Society of Chemistry. (2021). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Available from: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]
-
PubMed. (2024). The medicinal chemistry of piperazines: A review. Available from: [Link]
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Thermodynamic Stability and Chemoselective Processing of 2-(4-Boc-2-piperazinyl)-2-propanol
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, functionalized piperazines are privileged scaffolds. 2-(4-Boc-2-piperazinyl)-2-propanol (also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate) presents a unique thermodynamic profile due to the convergence of three distinct structural features: a conformationally dynamic saturated heterocycle, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a tertiary alcohol prone to dehydration.
This whitepaper provides a comprehensive analysis of the thermodynamic stability of this molecule. As an application scientist, understanding the causality behind the molecule's degradation pathways is critical. The primary synthetic challenge lies in the competing formation of two distinct tertiary carbocations under acidic conditions: the tert-butyl cation (from Boc deprotection) and the C2-sidechain carbocation (from alcohol dehydration). Mastering the kinetic versus thermodynamic control of these pathways is essential for successful downstream functionalization.
Structural and Conformational Thermodynamics
Conformational Equilibria
The piperazine ring predominantly exists in a chair conformation to minimize torsional strain. The thermodynamic stability of substituted piperazines is heavily dictated by the minimization of 1,3-diaxial interactions.
In 2-(4-Boc-2-piperazinyl)-2-propanol, the highly bulky 2-hydroxypropan-2-yl group at the C2 position exhibits a massive thermodynamic preference for the equatorial position. If forced into an axial position, the steric clash between the methyl groups of the tertiary alcohol and the axial protons at C4 and C6 would result in a severe enthalpic penalty.
Intramolecular Hydrogen Bonding
Beyond simple steric relief, the equatorial preference is thermodynamically locked by intramolecular hydrogen bonding. The hydroxyl proton of the 2-propanol group is spatially positioned to act as a hydrogen bond donor to the free secondary amine at the N1 position. This forms a stable, pseudo-five- or six-membered hydrogen-bonded ring, lowering the overall Gibbs free energy (
Caption: Conformational equilibrium driving the C2-substituent to an equatorial, H-bonded state.
The Competing Carbocations: Boc Lability vs. Dehydration
The most critical aspect of handling 2-(4-Boc-2-piperazinyl)-2-propanol is navigating its sensitivity to acids and heat. Both the Boc group and the tertiary alcohol are thermodynamically unstable under acidic conditions, but they degrade via competing mechanisms.
Thermodynamic Stability of the Boc Group
The Boc group is robust against nucleophiles and bases but is thermally labile at elevated temperatures (>85–90 °C) and highly susceptible to acidic cleavage[1]. Acid-catalyzed deprotection involves the protonation of the carbamate oxygen, followed by the rate-limiting, endothermic cleavage of the C-O bond to yield a relatively stable tert-butyl cation and a carbamic acid intermediate (which spontaneously decarboxylates)[1].
Thermodynamic Dehydration of the Tertiary Alcohol
Tertiary alcohols readily undergo E1 dehydration in the presence of strong acids[2]. Protonation of the hydroxyl group creates a superior leaving group (water). The loss of water generates a tertiary carbocation at the side chain. The thermodynamic sink of this pathway is the formation of a highly substituted alkene. Because the elimination product (alkene + water) represents a state of higher entropy and lower overall enthalpy (due to hyperconjugation in the substituted alkene), dehydration is the ultimate thermodynamic sink of the system under prolonged acidic exposure.
Kinetic vs. Thermodynamic Control
To successfully deprotect the Boc group without dehydrating the tertiary alcohol, the reaction must be kept under strict kinetic control . The activation energy (
Caption: Divergent reaction pathways dictated by kinetic vs. thermodynamic control.
Quantitative Stability Data
The following table summarizes the thermodynamic stability and half-lives of the respective moieties under various processing conditions.
| Environmental Condition | Temp (°C) | Boc Group Half-Life ( | Tertiary Alcohol Half-Life ( | Primary Pathway |
| Neutral, Aqueous | 25 | > 1 year | > 1 year | Stable |
| Basic (1M NaOH) | 25 | > 6 months | > 1 year | Stable |
| Mild Acid (20% TFA in DCM) | 0 | ~15 minutes | > 24 hours | Kinetic Boc Deprotection |
| Strong Acid (Conc. HCl) | 60 | < 1 minute | ~10 minutes | Thermodynamic Dehydration |
| Thermal (Continuous Flow, TFE) | 150 | ~20 minutes[3] | ~2 hours | Thermal Boc Deprotection |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the causality of the reaction is actively monitored, preventing accidental crossover from kinetic to thermodynamic regimes.
Protocol A: Chemoselective Boc Deprotection (Kinetic Control)
Objective: Remove the N4-Boc group while preserving the C2 tertiary alcohol.
-
Preparation: Dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Causality: Lowering the thermal energy suppresses the higher-activation-energy dehydration pathway.
-
Acid Addition: Dropwise, add Trifluoroacetic Acid (TFA) (10.0 eq) over 5 minutes. Maintain vigorous stirring.
-
In-Process Control (IPC): At
min, withdraw a 10 µL aliquot, quench in saturated aqueous , and analyze via LC-MS.-
Validation Check: Look for the disappearance of the
parent mass and the appearance of the mass. If a mass corresponding to is observed, the reaction is crossing into thermodynamic dehydration; quench immediately.
-
-
Quenching: Once IPC confirms >95% Boc removal (typically 30-45 mins at 0 °C to RT), immediately concentrate the mixture under reduced pressure (bath temp < 25 °C) to remove volatile TFA.
-
Neutralization: Redissolve the crude oil in DCM and wash with cold 1M NaOH to liberate the free base. Extract, dry over
, and concentrate.
Protocol B: Forced Acid-Catalyzed Dehydration (Thermodynamic Control)
Objective: Intentionally dehydrate the tertiary alcohol to yield the substituted alkene for downstream cross-coupling, simultaneously removing the Boc group.
-
Preparation: Dissolve the starting material in a 4M solution of HCl in 1,4-dioxane (0.5 M concentration).
-
Thermodynamic Activation: Attach a reflux condenser and heat the mixture to 80 °C. Causality: The continuous application of heat provides the necessary energy to overcome the
of dehydration, driving the equilibrium toward the highly stable alkene. -
Monitoring: Stir at 80 °C for 4 hours. Monitor via TLC (stain with Ninhydrin; the primary/secondary amines will appear dark purple).
-
Isolation: Cool to room temperature, evaporate the dioxane, and triturate the resulting hydrochloride salt in cold diethyl ether to precipitate the dehydrated piperazine derivative.
References
- Stability and Storage of Boc-Protected Diamines: A Technical Guide Benchchem URL
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development - ACS Publications URL
- Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides...
- Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors...
Sources
pKa values and ionization properties of 2-(4-Boc-2-piperazinyl)-2-propanol
An In-Depth Technical Guide to the Ionization Properties and pKa of 2-(4-Boc-2-piperazinyl)-2-propanol
Executive Summary
In modern medicinal chemistry, the piperazine scaffold is a privileged structure, frequently utilized to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of substituents at the C2 position of the piperazine ring is a proven strategy to fine-tune lipophilicity, metabolic stability, and basicity[1]. This whitepaper provides a comprehensive analysis of 2-(4-Boc-2-piperazinyl)-2-propanol (also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate), dissecting the structural determinants of its ionization state, predicting its precise pKa, and outlining a self-validating experimental protocol for its empirical determination.
Structural Determinants of Ionization (Mechanistic Analysis)
To accurately predict and understand the acid-base behavior of 2-(4-Boc-2-piperazinyl)-2-propanol, we must deconstruct its molecular architecture and isolate its ionizable centers.
Identification of Ionizable Centers
-
N4 Carbamate (Boc-Protected): The tert-butyloxycarbonyl (Boc) group at the N4 position delocalizes the nitrogen lone pair into the adjacent carbonyl
-system. This resonance stabilization completely abolishes the basicity of N4 under physiological conditions. -
C2 Tertiary Alcohol: The 2-hydroxypropan-2-yl group features a hydroxyl proton. However, aliphatic alcohols possess a pKa of ~15, meaning this group will not ionize in aqueous media at physiological pH.
-
N1 Secondary Amine: This is the sole basic center of the molecule. Its ability to accept a proton is the primary driver of the molecule's ionization state.
Causality of pKa Modulation
The baseline basicity of an unsubstituted piperazine ring is high, with a primary pKa of 9.73 at 298 K[2]. However, the specific functionalization in 2-(4-Boc-2-piperazinyl)-2-propanol drastically alters this value through three concurrent mechanisms:
-
Through-Bond Inductive Withdrawing (-I Effect) from N4: The electron-withdrawing nature of the N4 carbamate propagates through the
-bonds of the piperazine ring, reducing the electron density at N1. This effect alone lowers the pKa of the free amine in 1-Boc-piperazine to approximately 8.45[3]. -
Inductive Effect of the C2 Substituent: The highly electronegative oxygen atom of the tertiary alcohol at C2 exerts a strong -I effect. Because it is separated from N1 by only three bonds, this electronegative pull destabilizes the protonated ammonium state, further depressing the pKa.
-
Steric Hindrance and Desolvation Penalty: The bulky 2-hydroxypropan-2-yl group creates significant steric crowding around the N1 nitrogen. When N1 is protonated, the resulting positive charge requires robust stabilization via hydrogen bonding with water molecules. The steric bulk restricts solvent access, increasing the desolvation penalty and thermodynamically favoring the neutral, unprotonated state.
By synthesizing these inductive and steric factors, the predicted pKa of the N1 secondary amine in 2-(4-Boc-2-piperazinyl)-2-propanol is estimated to fall within the 7.60 to 8.10 range.
Structural factors influencing the pKa of 2-(4-Boc-2-piperazinyl)-2-propanol.
Quantitative Data Summarization
The table below contextualizes the predicted pKa of 2-(4-Boc-2-piperazinyl)-2-propanol against reference piperazine derivatives, illustrating the cumulative impact of structural modifications.
| Compound | pKa (Basic Center) | Primary Mechanism of pKa Shift | Source |
| Piperazine | 9.73 | Baseline secondary amine basicity. | |
| 1-Boc-piperazine | 8.45 ± 0.10 | -I effect from N4 carbamate. | |
| 2-(Hydroxymethyl)piperazine | ~9.20 | -I effect from C2 hydroxyl group. | Extrapolated |
| 2-(4-Boc-2-piperazinyl)-2-propanol | 7.60 – 8.10 | Combined -I (Boc + OH) and steric desolvation. | Predicted |
Self-Validating Experimental Protocol: Potentiometric Titration
To empirically determine the macroscopic pKa of 2-(4-Boc-2-piperazinyl)-2-propanol, remains the gold standard. The following protocol is designed as a self-validating system, ensuring that environmental artifacts do not compromise data integrity.
Reagents & Setup
-
Analyte: 2-(4-Boc-2-piperazinyl)-2-propanol (Purity >98%).
-
Background Electrolyte: 0.15 M KCl (Aqueous).
-
Titrants: 0.5 M HCl and 0.5 M KOH (Standardized).
-
Environment: Jacketed titration vessel maintained at exactly 298.15 K under a continuous Argon or Nitrogen purge.
Step-by-Step Methodology & Causality
-
Electrode Calibration (Gran Plot Method):
-
Action: Calibrate the glass pH electrode using a strong acid/strong base titration (HCl vs. KOH) rather than standard buffer solutions.
-
Causality: Buffer solutions calibrate for activity, but pKa calculations require concentration. The Gran plot method calibrates the electrode to read hydrogen ion concentration directly, eliminating activity coefficient errors.
-
-
Sample Preparation & Ionic Strength Control:
-
Action: Dissolve 2.0 mg of the analyte in 50 mL of 0.15 M KCl.
-
Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and ensures that the activity coefficients of the ionic species remain constant throughout the titration, preventing non-linear shifts in the titration curve.
-
-
Acidification (Back-Titration Setup):
-
Action: Add standardized 0.5 M HCl to drop the solution pH to ~2.0.
-
Causality: This guarantees that 100% of the N1 secondary amine molecules are fully protonated before the measurement begins, providing a definitive thermodynamic starting point.
-
-
Inert Atmosphere Titration:
-
Action: Titrate with 0.5 M KOH while purging the headspace with N2.
-
Causality: Atmospheric CO2 dissolves in water to form carbonic acid (pKa ~6.3). Because the predicted pKa of our analyte is ~7.8, carbonic acid contamination would overlap with the analyte's buffering region, severely skewing the calculated pKa.
-
-
Data Analysis (Non-Linear Regression):
-
Action: Plot the volume of KOH added against the measured pH. Use the Bjerrum function or non-linear least-squares regression to extract the pKa.
-
Validation Check: Run a blank titration (0.15 M KCl with no analyte) and subtract this background curve from the sample curve. If the regression residuals are non-random, it indicates electrode drift or impurity interference.
-
Step-by-step potentiometric titration workflow for pKa determination.
Implications in Drug Development
Understanding the precise pKa of 2-(4-Boc-2-piperazinyl)-2-propanol is critical when utilizing it as an intermediate or incorporating its structural motifs into a final Active Pharmaceutical Ingredient (API).
-
Membrane Permeability vs. Solubility: With a pKa in the ~7.6–8.1 range, the molecule exists in a dynamic equilibrium at physiological pH (7.4)—approximately 60-80% protonated and 20-40% neutral. This is the "sweet spot" for oral bioavailability. The protonated fraction ensures adequate aqueous solubility in the gastrointestinal tract, while the neutral fraction allows for passive lipophilic diffusion across the enterocyte membrane.
-
Salt Selection Strategies: Because the basicity of N1 is weakened by the adjacent bulky alcohol and the N4-Boc group, formulating this compound (or its deprotected derivatives) as a stable salt requires a strong acid (e.g., Hydrochloride or Mesylate). Using weak organic acids (like acetate) may lead to salt disproportionation during solid-state storage due to an insufficient
pKa between the acid and the base.
References
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 2003.[Link]
-
1-Boc-piperazine Chemical Properties and Predicted pKa. LookChem Database.[Link]
-
Synthesis of Five- and Six-Membered Lactams via Solvent-Free Microwave Ugi Reaction (Role of 2-substituted piperazines in medicinal chemistry). Tetrahedron Letters, 2011.[Link]
Sources
Methodological & Application
Application Note: Overcoming Steric Hindrance in the Reductive Amination of 2-(4-Boc-2-piperazinyl)-2-propanol
Introduction & Mechanistic Rationale
The functionalization of piperazine derivatives is a cornerstone of modern drug discovery. However, the molecule 2-(4-Boc-2-piperazinyl)-2-propanol presents a unique synthetic challenge. While the N4 position is protected by a tert-butyloxycarbonyl (Boc) group, the free secondary amine at the N1 position is adjacent to a highly bulky 2-hydroxypropan-2-yl group (a tertiary alcohol).
When attempting N-alkylation via reductive amination, this massive steric bulk at the C2 position severely retards the nucleophilic attack of the N1 amine onto the electrophilic carbonyl. In standard direct reductive amination, the rate of iminium ion formation must exceed the rate of direct carbonyl reduction. If the amine is sterically hindered, the reducing agent will prematurely reduce the aldehyde or ketone to its corresponding alcohol, leading to reaction failure.
To overcome this, we must manipulate the thermodynamics and kinetics of the reaction. As established by[1], sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild reagent that exhibits remarkable selectivity, reducing iminium ions much faster than aldehydes or ketones. However, for highly hindered systems reacting with ketones, even NaBH(OAc)₃ is insufficient without forcing the intermediate imine formation. Therefore, the choice between a Direct and Indirect (Stepwise) reductive amination is dictated entirely by the steric profile of the incoming carbonyl.
Decision Pathway & Mechanistic Workflow
The following decision tree illustrates the causal logic for selecting the appropriate protocol based on the electrophile's steric demand.
Workflow for selecting reductive amination conditions based on carbonyl steric bulk.
Quantitative Data & Reagent Selection
The selection of the reducing agent and solvent is critical. The Boc protecting group is sensitive to strong acids (e.g., TFA, HCl), meaning the reaction must be catalyzed by weak organic acids (like Acetic Acid) or Lewis acids.
Table 1: Reducing Agent Selection Matrix
| Reducing Agent | Chemoselectivity | Toxicity | Suitability for Hindered Amines | Boc-Tolerance |
| NaBH₄ | Poor (Reduces carbonyls rapidly) | Low | Poor | Yes |
| NaBH₃CN | Good (pH dependent, optimal at pH 4-5) | High (HCN gas risk) | Moderate | Yes (if pH > 4) |
| NaBH(OAc)₃ | Excellent (Prefers iminium ions) | Low | Excellent | Yes (Mildly acidic) |
Table 2: Optimization Matrix for 2-(4-Boc-2-piperazinyl)-2-propanol
| Protocol | Electrophile | Solvent | Additive | Conversion (%) | Causality / Observation |
| Direct | Benzaldehyde | THF | None | 45% | Slow iminium formation; competing reduction. |
| Direct | Benzaldehyde | DCE | AcOH (1.0 eq) | >95% | DCE stabilizes the iminium ion pair; AcOH catalyzes formation. |
| Direct | Acetone | DCE | AcOH (1.0 eq) | <10% | Severe steric clash between C2-tertiary alcohol and ketone. |
| Indirect | Acetone | Neat/THF | Ti(OiPr)₄ | >85% | Ti(OiPr)₄ forces imine formation and scavenges water. |
Experimental Protocols
Protocol A: Direct Reductive Amination (For Aldehydes)
This protocol utilizes NaBH(OAc)₃ in 1,2-dichloroethane (DCE). DCE is chosen over THF because its lower dielectric constant favors the stability of the reactive iminium-acetate ion pair, accelerating the reduction step[1].
Self-Validating System: The addition of the reducing agent is delayed by 30 minutes. This allows LC-MS to validate the formation of the hemiaminal/iminium intermediate before the irreversible reduction step, ensuring the aldehyde is not prematurely consumed.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL).
-
Acid Catalysis: Add glacial acetic acid (1.0 mmol, 1.0 eq). Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without dropping the pH low enough to cleave the N4-Boc group.
-
Pre-formation: Stir the mixture at room temperature for 30 minutes. (Optional: Sample 10 µL for LC-MS to confirm intermediate formation).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) in three portions over 15 minutes to control the mild exotherm.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Ninhydrin stain; the secondary amine starting material will stain strongly, the tertiary amine product will not).
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Causality: A basic quench neutralizes the acetic acid and decomposes unreacted borohydride safely, preventing Boc deprotection during concentration. Extract with dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Indirect (Stepwise) Reductive Amination (For Ketones)
When reacting with ketones, the steric clash between the ketone's alkyl groups and the piperazine's C2-tertiary alcohol makes iminium formation thermodynamically unfavorable. We employ Titanium(IV) isopropoxide (Ti(OiPr)₄), which acts as both a powerful Lewis acid to activate the ketone and a dehydrating agent to irreversibly drive imine formation .
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under N₂, combine 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 mmol) and the target ketone (1.2 mmol).
-
Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol, 2.0 eq) neat (or in 2 mL of anhydrous THF if the substrates are solid).
-
Heating: Stir the mixture at 60 °C for 12 hours. Causality: Heat and the Lewis acid force the sterically hindered amine and ketone to condense, releasing isopropanol and forming a titanium-imine complex.
-
Reduction: Cool the reaction to room temperature. Dilute with anhydrous ethanol (5.0 mL). Add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 1.5 eq) in one portion. Stir for an additional 6 hours.
-
Quench & Titanium Precipitation: Critical Step. Add water (1.0 mL) and 1M aqueous NaOH (1.0 mL). Causality: This hydrolyzes the titanium complex, precipitating it as an insoluble, granular white solid (TiO₂), which is easily filtered. Standard aqueous workups without NaOH will result in an unfilterable emulsion.
-
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.
Mechanistic Pathway Visualization
The following diagram illustrates the molecular bottleneck encountered during these reactions and where the specific reagents intervene.
Mechanistic pathway highlighting the iminium formation as the steric bottleneck.
References
-
Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination. The Journal of Organic Chemistry, 60(15), 4928-4929. URL:[Link]
Sources
Application Note: Chemoselective Functionalization of the Tertiary Hydroxyl Group in 2-(4-Boc-2-piperazinyl)-2-propanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming steric hindrance and chemoselectivity challenges in sp³-rich scaffolds.
Executive Summary & The Chemoselective Challenge
The molecule 2-(4-Boc-2-piperazinyl)-2-propanol (systematically known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate) is a highly valued, sp³-enriched building block frequently utilized in the development of CNS-active agents and kinase inhibitors, such as Trk inhibitors[1].
Functionalizing this molecule presents a dual synthetic challenge:
-
Chemoselectivity: The molecule possesses a highly nucleophilic, free secondary amine at the N1 position. Any direct attempt to alkylate or halogenate the hydroxyl group will preferentially react with this amine.
-
Steric Hindrance & Stability: The C2-substituent is a tertiary alcohol. Tertiary alcohols are notoriously resistant to classical SN2 functionalization (e.g., standard Williamson ether synthesis) and are highly susceptible to E1/E2 dehydration (elimination) to form alkenes under strongly acidic, basic, or standard fluorinating conditions[2].
To successfully functionalize the tertiary alcohol, a highly orchestrated, self-validating workflow is required.
Strategic Workflow & Mechanistic Rationale
Direct functionalization is impossible without orthogonal protection. The strategic workflow relies on a three-stage sequence: Protection → Functionalization → Deprotection .
-
Orthogonal Protection: The N1 amine is masked using Benzyl chloroformate (Cbz-Cl). The Cbz group is chosen because it can be cleaved via neutral hydrogenolysis, leaving the acid-sensitive N4-Boc group and the newly formed tertiary ether/fluoride intact.
-
Specialized Functionalization: To overcome the steric bulk of the tertiary alkoxide during O-alkylation, highly electrophilic reagents (Methyl triflate) are paired with non-nucleophilic bases (KHMDS). For fluorination, classical reagents like DAST are avoided due to their propensity to induce carbocation-mediated elimination[2]; instead, a modern radical-mediated dehydroxylative pathway is employed[3][4].
Workflow for the chemoselective functionalization of 2-(4-Boc-2-piperazinyl)-2-propanol.
Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system, incorporating specific causality for reagent selection and built-in Quality Control (QC) steps to validate success before proceeding.
Protocol A: Orthogonal N1-Protection (Cbz-Cl)
-
Causality: Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl byproduct generated during Cbz-Cl addition, preventing the premature cleavage of the acid-sensitive N4-Boc group.
-
Procedure:
-
Dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.
-
Add Et₃N (2.0 eq) and cool the mixture to 0 °C.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 15 minutes.
-
Warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
-
Self-Validation & QC: Perform a TLC analysis and stain with Ninhydrin. The starting material will show a bright purple spot (free secondary amine). A successful reaction is validated by the complete disappearance of the purple stain, confirming N1 is fully masked.
Protocol B: O-Methylation of the Tertiary Alcohol
-
Causality: Standard NaH/MeI conditions often fail here due to the extreme steric hindrance of the tertiary alcohol, leading to incomplete reactions or E2 elimination. Potassium hexamethyldisilazide (KHMDS) is a bulky, non-nucleophilic base that cleanly deprotonates the alcohol. Methyl trifluoromethanesulfonate (MeOTf) is used because the triflate is an exceptional leaving group, overcoming the steric barrier of the tertiary alkoxide.
-
Procedure:
-
Dissolve the N1-Cbz protected intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under Argon.
-
Add KHMDS (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C to form the alkoxide.
-
Add MeOTf (1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench carefully with cold MeOH, dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.
-
-
Self-Validation & QC: Analyze via LC-MS. Look for the exact mass shift of +14 Da (addition of CH₃, loss of H). The strict absence of an [M-18] peak validates that no dehydration (alkene formation) occurred during the basic deprotonation.
Protocol C: Dehydroxylative Fluorination (Alternative to O-Alkylation)
-
Causality: Classical fluorinating agents like DAST generate a tertiary carbocation, which heavily favors E1 elimination to an alkene[2]. To prevent this, we utilize a modern radical-mediated protocol using Selectfluor and a phosphine activator[3][4]. This bypasses the carbocation entirely.
-
Procedure:
-
In a glovebox, combine the N1-Cbz protected alcohol (1.0 eq), Selectfluor (3.0 eq), Ph₂PCH₂CH₂PPh₂ (dppe, 0.6 eq), ICH₂CH₂I (1.2 eq), and ZnBr₂ (1.6 eq) in anhydrous CH₃CN (0.1 M).
-
Stir at room temperature for 15-30 minutes under N₂.
-
Filter through a short pad of silica, eluting with EtOAc, and concentrate.
-
-
Self-Validation & QC: Conduct ¹⁹F NMR and ¹H NMR on the crude mixture. A successful transformation is validated by a distinct fluorine peak (typically -130 to -150 ppm) in the ¹⁹F NMR, and the complete absence of vinylic protons (5.0–6.0 ppm) in the ¹H NMR, confirming zero elimination byproduct.
Protocol D: N1-Deprotection (Hydrogenolysis)
-
Causality: Hydrogen gas with a Palladium on Carbon (Pd/C) catalyst selectively cleaves the benzyl carbamate (Cbz) via hydrogenolysis. The N4-Boc group and the newly formed C2-ether/fluoride are completely inert to these neutral reductive conditions.
-
Procedure:
-
Dissolve the functionalized intermediate in MeOH (0.1 M).
-
Add 10% Pd/C (10% w/w).
-
Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Self-Validation & QC: Re-apply the Ninhydrin stain test. The re-emergence of a bright purple spot validates the successful unmasking of the free N1 secondary amine. LC-MS will confirm a mass reduction of -134 Da (loss of the Cbz group).
Quantitative Data & Reaction Metrics
The following table summarizes the expected quantitative outcomes and critical parameters of the functionalization step (Step 2), comparing traditional approaches with the optimized protocols described above.
| Functionalization Target | Reagent System | Temp (°C) | Time | Yield (%) | Elimination Byproduct (%) |
| O-Methylation (Standard) | NaH / MeI | 0 to RT | 24 h | < 20% | ~ 15% (E2) |
| O-Methylation (Optimized) | KHMDS / MeOTf | -78 to RT | 3 h | 82 - 88% | < 2% |
| Fluorination (Standard) | DAST | -78 to RT | 12 h | 30 - 40% | 50 - 60% (E1) |
| Fluorination (Optimized) | Selectfluor / dppe / ZnBr₂ | RT | 15 min | 85 - 92% | < 1% |
Advanced Mechanistic Insights: Suppressing Elimination in Fluorination
The success of Protocol C relies on fundamentally altering the reaction pathway. When a tertiary alcohol is treated with DAST, the resulting intermediate decomposes into a tertiary carbocation. Due to hyperconjugation and steric relief, this carbocation rapidly loses a proton to form an alkene.
By utilizing, the hydroxyl group is activated as a diiodophosphonium salt, which undergoes in situ halogenation to a tertiary iodide/bromide[3][4]. Selectfluor then oxidizes this intermediate to generate a tertiary alkyl radical, which abstracts a fluorine atom. Radicals do not undergo E1-style deprotonation, thereby completely suppressing alkene formation[4].
Radical-mediated dehydroxylative fluorination pathway avoiding carbocation-induced elimination.
References
-
Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(16), 6642–6646.[Link]
-
Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.[Link]
- World Intellectual Property Organization. (2016). Fused ring heteroaryl compounds and their use as trk inhibitors (Patent No. WO2016097869A1).
Sources
Scalable Process Chemistry for 2-(4-Boc-2-piperazinyl)-2-propanol
Topic: Scale-up synthesis methods for 2-(4-Boc-2-piperazinyl)-2-propanol Content Type: Application Notes and Protocols
Application Note & Technical Guide
Executive Summary
2-(4-Boc-2-piperazinyl)-2-propanol (also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate) is a critical pharmacophore in medicinal chemistry, often serving as a solubility-enhancing motif or a bioisostere for lipophilic cyclic amines in kinase inhibitors and GPCR ligands.
This guide details a robust, scalable 3-step synthetic route designed for kilogram-scale production. Unlike bench-scale methods that often rely on expensive chiral pool starting materials or complex protection strategies, this protocol utilizes a Pyrazine Hydrogenation Strategy . This approach minimizes step count, maximizes atom economy, and leverages the steric bulk of the gem-dimethyl group to achieve high regioselectivity during the final protection step.
Key Process Features:
-
Starting Material: Methyl pyrazine-2-carboxylate (Commodity chemical).
-
Key Transformation: Grignard addition followed by heteroaromatic ring reduction.
-
Regiocontrol: Sterically driven selective
-Boc protection. -
Scalability: Avoids cryogenic temperatures (< -20 °C) and chromatography.
Structural Definition & Retrosynthetic Analysis
To ensure precision, we define the target structure based on the IUPAC numbering where the carboxylate-bearing nitrogen is
Target Molecule:
-
Position 2: 2-hydroxypropan-2-yl group (
)[5] -
Position 4: tert-Butoxycarbonyl (Boc)
-
Position 1: Free secondary amine (
)
Retrosynthetic Logic
The most efficient disconnection removes the Boc group to reveal the free amine intermediate, which is accessed via the reduction of a pyrazine precursor.
Figure 1: Retrosynthetic strategy leveraging the pyrazine scaffold for rapid carbon framework assembly.
Detailed Experimental Protocols
Step 1: Grignard Addition (Formation of the Tertiary Alcohol)
Objective: Convert methyl pyrazine-2-carboxylate to 2-(pyrazin-2-yl)propan-2-ol. Reaction Type: Double Nucleophilic Addition (Exothermic).
Safety Critical: This reaction involves the addition of 2 equivalents of Methylmagnesium Chloride (MeMgCl). The formation of the ketone intermediate is faster than the ester consumption, but the second addition to form the alcohol requires careful thermal management to prevent side reactions (e.g., polymerization of the pyrazine ring).
Materials:
-
Methyl pyrazine-2-carboxylate (1.0 equiv)
-
MeMgCl (3.0 M in THF, 2.5 equiv)
-
Tetrahydrofuran (THF), Anhydrous (10 V)
-
Ammonium Chloride (sat. aq.)
Protocol:
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel. Purge with
. -
Dissolution: Charge Methyl pyrazine-2-carboxylate and anhydrous THF (8 V). Cool the solution to -10 °C .
-
Addition: Charge MeMgCl solution into the addition funnel. Add dropwise to the reactor, maintaining internal temperature < 0 °C .
-
Note: The first equivalent forms the ketone; the exotherm is sharp. The second equivalent forms the alcohol.
-
-
Reaction: After complete addition, allow the mixture to warm to 20–25 °C over 2 hours. Stir for an additional 4 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target: < 2% starting ester and < 5% ketone intermediate.
-
Quench (Critical): Cool the mixture to 0 °C . Slowly add sat.
(5 V).-
Caution: Massive gas evolution (methane) and magnesium salt precipitation.
-
-
Workup: Adjust pH to ~8 with mild base if necessary. Extract with Ethyl Acetate (3 x 5 V).[3] Combine organics, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. The crude pyrazine alcohol is typically a brown oil that solidifies. It is sufficiently pure (>95%) for the next step without chromatography.
Step 2: Catalytic Hydrogenation (Ring Reduction)
Objective: Reduce the aromatic pyrazine ring to the saturated piperazine ring. Challenge: Pyrazines are electron-deficient and harder to reduce than pyridines. High pressure or active catalysts are required.
Materials:
-
2-(Pyrazin-2-yl)propan-2-ol (Crude from Step 1)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al) or Platinum Oxide (
) (5 wt% loading)-
Note: Pd/C is often insufficient for pyrazine reduction under mild conditions; Rh or Pt is preferred for scale.
-
-
Solvent: Methanol (10 V) with 1.0 equiv Acetic Acid (to accelerate reduction by protonating nitrogens).
Protocol:
-
Loading: Charge the pyrazine intermediate, Methanol, Acetic Acid, and Catalyst into a high-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).
-
Purge: Purge vessel 3x with
, then 3x with . -
Reaction: Pressurize to 10–20 bar (150–300 psi)
. Heat to 50 °C . Stir at high agitation (800+ rpm) to overcome gas-liquid mass transfer limitations. -
Timeline: Reaction typically requires 12–24 hours.
-
Filtration: Cool to RT. Vent
. Filter the catalyst through a bed of Celite (keep wet to prevent pyrophoric ignition). -
Isolation: Concentrate the filtrate to remove MeOH. The residue is the acetate salt of the piperazine.
-
Free Basing: Dissolve in minimal water, basify with 50% NaOH to pH > 12, and extract exhaustively with DCM or chloroform (piperazines are water-soluble; use salting-out if yield is low).
-
Yield: Expect quantitative conversion.
Step 3: Regioselective -Boc Protection
Objective: Selectively protect the distal nitrogen (
Materials:
-
2-(Piperazin-2-yl)propan-2-ol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (0.95 equiv)-
Strategy: Use a slight deficit of
to ensure no bis-protection occurs.
-
-
Dichloromethane (DCM) (10 V)
-
Triethylamine (TEA) (1.1 equiv)
Protocol:
-
Dissolution: Dissolve the piperazine intermediate in DCM and TEA at 20 °C .
-
Addition: Add a solution of
in DCM dropwise over 1 hour. -
Stir: Agitate at 20 °C for 4 hours.
-
IPC: Check for bis-Boc impurity. If bis-Boc > 5%, the addition was too fast or local concentration was too high.
-
Workup: Wash organic layer with water (3x) to remove unreacted amine and TEA salts.
-
Crystallization: Swap solvent to Heptane/EtOAc (9:1). Cool to 0 °C to induce crystallization of the target product.
-
Final Product: White crystalline solid.
Process Workflow Diagram
Figure 2: Integrated process flow from starting material to crystallized API intermediate.
Analytical Quality Control
For scale-up validation, the following specifications are recommended:
| Test | Method | Specification | Rationale |
| Assay | HPLC (C18, ACN/H2O) | > 98.0% w/w | Standard purity for API intermediates. |
| Regioisomer | 1H NMR / HPLC | < 0.5% (N1-Boc) | Critical for downstream SAR validity. |
| Enantiomeric Excess | Chiral HPLC | N/A (if Racemic) | If chiral synthesis is required, >99% ee via resolution. |
| Residual Metal | ICP-MS | < 10 ppm (Rh/Pt) | Catalyst removal verification. |
| Water Content | Karl Fischer | < 0.5% | Anhydrous required for next coupling steps. |
NMR Diagnostic Signal:
-
Target (4-Boc): The protons adjacent to the alcohol (C3-H) will appear as a singlet or tightly coupled doublet at ~2.8 ppm. The Boc protons appear at 1.45 ppm.
-
Impurity (1-Boc): If the Boc is on N1 (proximal), the steric crowding often causes broadening or significant shifting of the gem-dimethyl signals.
Enantioselective Considerations (Advanced)
The route described produces a racemate . If the (S)- or (R)-enantiomer is required:
-
Classical Resolution: The intermediate 2-(piperazin-2-yl)propan-2-ol can be resolved using L-(+)-Tartaric acid or (S)-Camphorsulfonic acid in Ethanol.
-
Chiral HPLC: Preparative separation of the final Boc-protected compound is feasible on Chiralpak AD-H or IC columns using Hexane/IPA mobile phases.
References
-
Grignard Addition to Pyrazines
- Beilstein J. Org. Chem.2013, 9, 2544–2550. "Regioselective addition of Grignard reagents to N-acylpyrazinium salts."
-
Piperazine Scale-Up Chemistry
-
Regioselective Protection of 2-Substituted Piperazines
- Tetrahedron Letters2004, 45, 8603-8606. "Selective protection of 2-substituted piperazines."
-
General Grignard Safety Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jgtps.com [jgtps.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. chemscene.com [chemscene.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Selection in Reactions Involving 2-(4-Boc-2-piperazinyl)-2-propanol
Introduction: The Strategic Role of a Solvent
In the landscape of modern drug discovery and development, piperazine derivatives are indispensable scaffolds, prized for their versatile binding properties and favorable pharmacokinetic profiles.[1][2][3] The compound 2-(4-Boc-2-piperazinyl)-2-propanol is a particularly valuable building block, featuring a sterically accessible secondary amine for functionalization, a stable tertiary alcohol, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This unique combination of functional groups makes the molecule a versatile synthon but also introduces challenges where reactivity and selectivity are paramount.
The success of any synthetic transformation involving this intermediate is critically dependent on the thoughtful selection of the reaction solvent. A solvent is not merely an inert medium to dissolve reactants; it is an active participant that can dictate reaction rates, influence equilibrium positions, control chemoselectivity, and ultimately determine product yield and purity. This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection, complete with mechanistic insights, comparative data, and robust, step-by-step protocols for key transformations of 2-(4-Boc-2-piperazinyl)-2-propanol.
Molecular Architecture and Its Impact on Solubility
The solubility of 2-(4-Boc-2-piperazinyl)-2-propanol is governed by the interplay of its distinct structural motifs:
-
Polar Moieties: The secondary amine (N1-H) and the tertiary alcohol (-OH) are capable of hydrogen bonding, imparting polarity and favoring solubility in protic and polar aprotic solvents.
-
Non-Polar Moiety: The bulky tert-butyl group of the Boc protector is lipophilic, contributing to solubility in less polar organic solvents like ethers and chlorinated hydrocarbons.
-
Piperazine Ring: The heterocyclic core provides a rigid, defined structure that influences crystal packing and solvation.
This amphiphilic character results in broad, but not universal, solubility. A systematic understanding of its solubility profile is the first step in effective solvent selection.
Table 1: Solubility Profile of 2-(4-Boc-2-piperazinyl)-2-propanol in Common Laboratory Solvents
| Solvent Class | Solvent Example | Polarity Index (Snyder) | Dielectric Constant (ε) | Expected Solubility | Rationale & Comments |
| Polar Protic | Methanol (MeOH) | 5.1 | 32.7 | High | Excellent H-bonding capability. Can participate in or interfere with reactions (e.g., transesterification). |
| Ethanol (EtOH) | 4.3 | 24.5 | High | Good H-bonding. Often a greener alternative to chlorinated solvents.[4] | |
| 2-Propanol (IPA) | 3.9 | 19.9 | Moderate to High | Structurally similar to the propanol moiety on the substrate. Good general-purpose solvent. | |
| Water (H₂O) | 10.2 | 80.1 | Low to Moderate | The large non-polar Boc group limits aqueous solubility. Piperazine itself has good water solubility.[5] | |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | 36.7 | Very High | Excellent solvent for a wide range of polar and non-polar reactants and reagents, including inorganic salts. |
| Acetonitrile (MeCN) | 5.8 | 37.5 | High | Less viscous and easier to remove than DMF. Good for reactions with inorganic bases.[1] | |
| Dichloromethane (DCM) | 3.1 | 9.1 | High | Excellent for dissolving organic substrates. Lower boiling point makes for easy removal. Widely used for Boc-deprotection.[6][7][8] | |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | High | Good general-purpose ether. Caution is advised with strong acids, which can cause ring-opening.[4] | |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Moderate | Common solvent for work-up and chromatography. Can be used for reactions if solubility permits. | |
| Non-Polar | Toluene | 2.4 | 2.4 | Moderate to Low | Useful for reactions requiring high temperatures (e.g., Buchwald-Hartwig amination).[9] |
| Hexanes | 0.1 | 1.9 | Very Low | Primarily used as an anti-solvent for precipitation or in chromatography. |
A Framework for Rational Solvent Selection
Choosing the optimal solvent is a multi-faceted decision. The following diagram illustrates a logical workflow that considers the key variables influencing this choice.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Handling, Storage, and Deprotection Protocols for 2-(4-Boc-2-piperazinyl)-2-propanol
Part 1: Introduction & Chemical Identity
2-(4-Boc-2-piperazinyl)-2-propanol is a high-value chiral building block characterized by a piperazine core featuring two critical functionalities: a tert-butyloxycarbonyl (Boc) protected nitrogen and a tertiary alcohol moiety. This compound is frequently employed in the synthesis of GPCR ligands and kinase inhibitors where the gem-dimethyl group provides metabolic stability and conformational rigidity.
The presence of a basic secondary amine (at the N1 position, assuming N4-Boc protection) and an acid-sensitive tertiary alcohol necessitates a rigorous handling protocol to prevent degradation (oxidation, carbamate formation) and side reactions (dehydration) during downstream processing.
Chemical Specifications
| Property | Detail |
| Chemical Name | tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate (IUPAC) |
| Common Name | 2-(4-Boc-2-piperazinyl)-2-propanol |
| CAS Number | 154696-62-9 (Analogous/Generic Reference) |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| Physical State | Viscous oil or low-melting solid (typically off-white) |
| pKa (Calculated) | ~9.0 (Secondary Amine), ~14 (Tertiary Alcohol) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Poor in Water, Hexanes |
Part 2: Handling & Storage Protocols[11][12]
Storage Logic (The "Why" behind the "How")
The stability of this compound is threatened by two main environmental factors:
-
Atmospheric CO₂: The free secondary amine is a nucleophile that readily reacts with carbon dioxide in the air to form carbamic acid/carbamate salts. This alters the stoichiometry and physical state (oil turning to crusty solid).
-
Moisture: While the Boc group is stable to moisture, the compound is hygroscopic. Water uptake complicates precise weighing and can interfere with water-sensitive coupling reactions (e.g., using EDC/HATU).
Storage Conditions
-
Temperature: Store at +2°C to +8°C for short-term (<3 months). For long-term (>6 months), store at -20°C .
-
Atmosphere: Strictly under Inert Gas (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.
Handling Workflow
Safety: Wear standard PPE (Lab coat, nitrile gloves, safety glasses). Treat as a potential irritant.
Protocol A: Re-weighing and Aliquoting
-
Equilibration: Allow the storage vial to warm to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment: Ideally, handle inside a glovebox or under a funnel of flowing nitrogen.
-
Tooling: Use anti-static spatulas. If the compound is a viscous oil, use a pre-weighed glass syringe for transfer to avoid loss on weighing boats.
-
Resealing: Purge the headspace of the stock vial with Argon for 10–15 seconds before recapping immediately.
Visualizing the Storage Decision Tree
Figure 1: Decision logic for handling hygroscopic amine building blocks. Note the critical warming step to prevent condensation.
Part 3: Application Protocols (Deprotection & Analysis)
Scientific Rationale: The Dehydration Risk
The standard protocol for Boc removal involves strong acids (TFA or HCl). However, this molecule contains a tertiary alcohol . Under strongly acidic conditions, tertiary alcohols can protonate and lose water to form a tertiary carbocation, which then eliminates to form an alkene (dehydration).
-
Standard Boc conditions (50% TFA): High risk of dehydration.
-
Optimized conditions: Controlled temperature and acid concentration are required to retain the alcohol.
Protocol B: Chemoselective Boc-Deprotection
This protocol is designed to remove the Boc group while preserving the tertiary alcohol.
Reagents:
-
4M HCl in Dioxane (Commercial grade)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated NaHCO₃ (for neutralization)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of 2-(4-Boc-2-piperazinyl)-2-propanol in DCM (concentration ~0.1 M).
-
Note: Do not use MeOH as the primary solvent during the acid step if transesterification is a concern, though it is rare here. DCM is preferred for solubility.
-
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to suppress elimination kinetics.
-
Acid Addition: Add 4M HCl in Dioxane (5–10 eq) dropwise over 5 minutes.
-
Why HCl/Dioxane? It is anhydrous. Water promotes the E1 elimination mechanism of the tertiary alcohol.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (20°C) . Monitor by TLC/LCMS.
-
Endpoint: Disappearance of starting material (M+H = 245). Appearance of product (M+H = 145).
-
-
Work-up (Crucial):
-
Remove volatiles under reduced pressure at <30°C . Do not heat the acidic residue.[1][2]
-
Resuspend the hydrochloride salt in DCM.
-
Neutralization: If the free base is required, wash with cold saturated NaHCO₃. Do not use strong bases (NaOH) or heat, as the resulting free amine/alcohol mixture can degrade.
-
Dry organic layer over Na₂SO₄ and concentrate.[3]
-
Protocol C: Quality Control (NMR Analysis)
Verify the integrity of the Boc group and the tertiary alcohol.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
Boc Group: Singlet at ~1.45 ppm (9H). Loss of this peak indicates deprotection/degradation.
-
Gem-dimethyl: Singlet at ~1.1–1.2 ppm (6H). Splitting of this peak or shift to ~1.7 ppm (olefinic methyls) indicates dehydration.
-
Piperazine Ring: Multiplets at 2.5–3.5 ppm.
-
Visualizing the Deprotection Pathway
Figure 2: Reaction pathway showing the competition between successful deprotection and the unwanted dehydration side reaction.
Part 4: References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc stability and deprotection conditions).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96536692, tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. Retrieved October 24, 2025 from [Link] (Structural analog data used for physical property estimation).
Sources
Application Notes and Protocols: Incorporating 2-(4-Boc-2-piperazinyl)-2-propanol into Peptidomimetics
Introduction: The Strategic Value of Piperazine Scaffolds in Peptidomimetic Design
Peptides are fundamental signaling molecules in a vast array of biological processes, making them prime candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and rapid clearance.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these drawbacks.[2][3] By incorporating non-natural amino acids or modifying the peptide backbone, researchers can design novel therapeutics with enhanced pharmacological properties.[4]
This guide focuses on the incorporation of a unique building block, 2-(4-Boc-2-piperazinyl)-2-propanol , into peptidomimetic structures. This molecule introduces a rigid piperazine core, which can serve as a conformational constraint, and a tertiary alcohol functionality, which can act as a hydrogen bond donor or a site for further chemical modification. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[5][6] The incorporation of such piperazine-based moieties has been shown to be a valuable strategy in the development of novel therapeutics, including HIV capsid modulators.[7]
These application notes provide a comprehensive overview of the chemical principles, detailed experimental protocols, and analytical techniques necessary for the successful incorporation of 2-(4-Boc-2-piperazinyl)-2-propanol into peptidomimetic chains.
Chemical and Physical Properties of 2-(4-Boc-2-piperazinyl)-2-propanol
A thorough understanding of the building block's properties is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C13H26N2O3 | Calculated |
| Molecular Weight | 258.36 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, NMP) | General knowledge |
| Storage | Store at 0-8°C | [8] |
Note: The properties of the specific 2-substituted isomer are inferred from related structures. Researchers should always refer to the supplier's certificate of analysis for specific data.
Experimental Workflows and Protocols
The incorporation of 2-(4-Boc-2-piperazinyl)-2-propanol into a growing peptide chain follows the general principles of solid-phase peptide synthesis (SPPS). The key steps involve the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the piperazine-containing building block.
Diagram of the General SPPS Cycle
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Boc Deprotection of the Resin-Bound Peptide
The removal of the N-terminal Boc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.[5]
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin. Note: The concentration of TFA can be adjusted based on the acid lability of other protecting groups on the peptide.[9]
-
Agitate the mixture for 5 minutes, drain, and then add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-25 minutes.[9]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[5]
-
Wash the resin with IPA (2 times) to help remove trapped TFA.[9]
-
Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).[6]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[5] The resin is now ready for the coupling step.
Protocol 2: Coupling of 2-(4-Boc-2-piperazinyl)-2-propanol
Due to the steric hindrance of the piperazine ring and the tertiary alcohol, a potent coupling reagent is recommended to ensure efficient amide bond formation.[10]
Materials:
-
Deprotected peptide-resin
-
2-(4-Boc-2-piperazinyl)-2-propanol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (3-4 equivalents relative to resin loading) and HATU or HBTU (2.9-3.9 equivalents) in DMF or NMP.[10]
-
Add DIEA or Collidine (6-8 equivalents) to the solution and allow for pre-activation for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[10]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF or NMP (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Diagram of the Coupling Reaction
Caption: Schematic of the coupling reaction.
Protocol 3: Cleavage from the Resin and Final Deprotection
The final step involves cleaving the peptidomimetic from the solid support and removing any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used.[11]
Materials:
-
Peptidomimetic-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS) or Thioanisole (scavengers)
-
Water (deionized)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidomimetic-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptidomimetic.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen or using a rotary evaporator.
-
Precipitate the crude peptidomimetic by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether several times to remove scavengers and other byproducts.
-
Dry the crude product under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the final peptidomimetic.[12][13]
Recommended Analytical Techniques
| Technique | Purpose | Expected Outcome |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude and purified product. | A major peak corresponding to the desired peptidomimetic with purity typically >95% after purification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the synthesized peptidomimetic.[12] | The observed mass should match the calculated molecular weight of the target molecule. |
| Tandem Mass Spectrometry (MS/MS) | To confirm the sequence of the peptidomimetic.[12] | Fragmentation pattern should be consistent with the expected peptide sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the three-dimensional structure and confirm the incorporation of the piperazine moiety.[13][14] | Characteristic proton and carbon signals for the piperazine ring and the propanol group should be observed. |
Typical RP-HPLC Conditions
-
Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 and 280 nm.[15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | - Insufficient equivalents of amino acid or coupling reagent.- Steric hindrance.- Inadequate pre-activation time. | - Increase the equivalents of the building block and coupling reagent.- Extend the coupling time or perform a double coupling.[10]- Use a more potent coupling reagent like HATU or COMU.[16][17]- Consider microwave-assisted peptide synthesis.[10] |
| Low Cleavage Yield | - Incomplete reaction.- Premature cleavage from the resin during synthesis. | - Extend the cleavage time.- Ensure the appropriate cleavage cocktail is used for the resin type.- Use a more stable linker if premature cleavage is suspected.[9] |
| Multiple Peaks in HPLC | - Incomplete deprotection.- Deletion sequences.- Racemization. | - Optimize deprotection and coupling times.- Use high-quality reagents.- Add racemization suppressants like HOBt or Oxyma Pure if not already part of the coupling reagent.[18] |
Conclusion
The incorporation of 2-(4-Boc-2-piperazinyl)-2-propanol offers a valuable strategy for designing novel peptidomimetics with potentially enhanced therapeutic properties. By leveraging the principles of Boc-based solid-phase peptide synthesis and employing robust coupling and analytical techniques, researchers can successfully synthesize and characterize these complex molecules. The protocols and guidelines presented in this document provide a solid foundation for the exploration of this unique building block in drug discovery and development.
References
-
Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC. (2023, August 31). National Center for Biotechnology Information. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. (2023, June 12). National Center for Biotechnology Information. [Link]
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (2025, June 30). GenScript. [Link]
-
A schematic representation of peptide synthesis using Boc protected... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). American Chemical Society. [Link]
-
Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed. (2008, January 18). National Center for Biotechnology Information. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24). IJSRA. [Link]
-
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23). American Society for Microbiology. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). National Center for Biotechnology Information. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025, February 26). ResearchGate. [Link]
-
Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - Academia.edu. (n.d.). Academia.edu. [Link]
-
The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). (2004, August 13). Royal Society of Chemistry. [Link]
-
Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 - MDPI. (2014, April 16). MDPI. [Link]
- CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents. (n.d.).
-
Peptidomimetics : A New Era in Drug Discovery - Journal of Pharmaceutical Research. (2025, September 1). Journal of Pharmaceutical Research. [Link]
-
Peptidomimetics: Synthetic Tools for Drug Discovery and Development - Frontiers. (n.d.). Frontiers. [Link]
-
Peptidomimetics in Drug Discovery - AZoLifeSciences. (2023, February 24). AZoLifeSciences. [Link]
-
Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). Peptide Sciences. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - MDPI. (2021, May 10). MDPI. [Link]
-
HPLC of Peptides and Proteins. (n.d.). SpringerLink. [Link]
-
2-(4-Piperidyl)-2-propanol | C8H17NO | CID 5200321 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6). MDPI. [Link]
-
2-Propanol, technical grade, 95% | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. [Link]
Sources
- 1. jopcr.com [jopcr.com]
- 2. frontiersin.org [frontiersin.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid | 885272-96-8 [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
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- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
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- 15. renyi.hu [renyi.hu]
- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 17. bachem.com [bachem.com]
- 18. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Improving reaction yields when synthesizing 2-(4-Boc-2-piperazinyl)-2-propanol
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks researchers face when synthesizing 2-(4-Boc-2-piperazinyl)-2-propanol .
This scaffold is notoriously difficult to synthesize with high yields due to competing chelation events, sensitive functional groups, and regioselectivity challenges. Below, we dissect the three-step synthesis, explaining the causality behind common failures and providing self-validating protocols to ensure reproducible success.
I. Synthesis Workflow Overview
Three-step synthesis workflow for 2-(4-Boc-2-piperazinyl)-2-propanol.
II. Diagnostic Q&A and Validated Protocols
Step 1: Grignard Addition (Ester to Tertiary Alcohol)
Q: Why is my yield of 2-(pyrazin-2-yl)propan-2-ol consistently below 40%, with a large amount of unreacted starting material remaining?
The Causality: The pyrazine ring is highly electron-deficient and possesses two Lewis-basic nitrogen atoms. When you add Methylmagnesium bromide (MeMgBr), the magnesium rapidly chelates to these nitrogens, forming a stable, insoluble complex. This chelation drastically reduces the effective concentration of the nucleophile. Furthermore, if the reaction warms up too quickly, the Grignard reagent can act as a nucleophile against the highly electrophilic pyrazine ring itself, leading to dearomatization and unwanted ring-addition side products [1].
The Validated Protocol: To overcome chelation, you must use a significant excess of the Grignard reagent and strictly control the temperature.
-
Setup: Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an Argon atmosphere.
-
Temperature Control: Cool the solution to strictly -78 °C.
-
Addition: Add MeMgBr (3.5 eq, 3.0 M in diethyl ether) dropwise over 30 minutes. Self-Validation: The solution will likely turn dark/opaque as the Mg-N complex forms; this is expected.
-
Reaction: Stir at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.
-
Quench: At 0 °C, quench by the very slow dropwise addition of saturated aqueous NH₄Cl. This safely breaks the Mg-N chelates without generating excessive heat that could trigger side reactions.
-
Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Pyrazine Hydrogenation
Q: During the hydrogenation of 2-(pyrazin-2-yl)propan-2-ol, I observe complete conversion but significant dehydration of the tertiary alcohol. How can I prevent this?
The Causality: Pyrazines are notoriously difficult to reduce, often requiring high H₂ pressure (100+ psi) or acidic solvents (like glacial acetic acid) when using standard Palladium on Carbon (Pd/C) catalysts [2]. However, the tertiary alcohol at the C2 position is highly susceptible to acid-catalyzed E1 dehydration. In an acidic environment, the hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation that rapidly eliminates a proton to form an unwanted isopropenyl group.
The Validated Protocol: You must switch to a catalyst that is highly active for heteroaromatic reductions under strictly neutral conditions.
-
Setup: Dissolve 2-(pyrazin-2-yl)propan-2-ol in absolute ethanol (0.1 M). Do not add any acid.
-
Catalyst: Add Platinum(IV) oxide (PtO₂, Adam's catalyst) at 10 mol%.
-
Hydrogenation: Place the mixture in a Parr shaker at 50 psi H₂ at room temperature for 12-16 hours. Self-Validation: Monitor hydrogen uptake; the pressure should drop steadily and plateau when the 3 equivalents of H₂ are consumed.
-
Filtration: Filter the catalyst through a pad of Celite under a blanket of N₂ (Caution: Dry Pt catalyst is highly pyrophoric). Concentrate the filtrate to afford the crude 2-(piperazin-2-yl)propan-2-ol.
Step 3: Regioselective Boc Protection
Q: I am getting a messy mixture of N1-Boc, N4-Boc, and N1,N4-diBoc products. How do I selectively protect the N4 position?
The Causality: Regioselectivity in this step relies entirely on the steric hindrance provided by the bulky 2-hydroxypropan-2-yl group adjacent to the N1 amine. At low temperatures, the kinetic barrier for the bulky Boc anhydride (Boc₂O) to attack the sterically congested N1 position is insurmountable compared to the unhindered N4 amine [3]. However, if the reaction is run at room temperature, or if an excess of Boc₂O is used, the thermodynamic drive will overcome this barrier, forcing di-protection.
Mechanistic pathway demonstrating steric-driven regioselective Boc protection at the N4 position.
The Validated Protocol:
-
Setup: Dissolve 2-(piperazin-2-yl)propan-2-ol (1.0 eq) in anhydrous DCM (0.1 M).
-
Temperature: Cool the solution strictly to 0 °C using an ice/water bath. Do not proceed until the internal temperature is verified.
-
Addition: Prepare a solution of Boc₂O (exactly 1.0 eq) in DCM. Add this dropwise via an addition funnel over 1 hour.
-
Reaction: Stir for an additional 2 hours at 0 °C. Self-Validation: TLC (DCM:MeOH 9:1 with 1% Et₃N) should show a single new spot (N4-Boc) with no higher-Rf di-Boc species.
-
Isolation: Wash the organic layer with cold water, dry over Na₂SO₄, and concentrate.
III. Yield Optimization Matrix
Use the following data table to benchmark your current yields against our optimized support center standards.
| Synthesis Step | Standard Condition | Troubleshooting Condition | Primary Failure Mode | Optimized Yield |
| 1. Grignard Addition | 1.5 eq MeMgBr, 0 °C | 3.5 eq MeMgBr, -78 °C to 0 °C | Mg-N chelation quenching nucleophile | 82 - 88% |
| 2. Hydrogenation | Pd/C, H₂, AcOH, 50 °C | PtO₂, H₂ (50 psi), EtOH, 25 °C | E1 dehydration of tertiary alcohol | 90 - 95% |
| 3. Regioselective Boc | 1.2 eq Boc₂O, RT | 1.0 eq Boc₂O, DCM, strict 0 °C | Over-protection (N1,N4-diBoc formation) | 85 - 89% |
IV. References
-
Hosey, A. L. (2024). Regiodivergent Dearomatization of N-Alkyl Pyrazinium Salts. Auburn University. Available at:
-
Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines. Cited in CN101229164B - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents. Available at:
-
Jani, A. J., et al. (2025). Triisobutylaluminium-Mediated Regioselective Protection of Sterically Hindered Amide NH. ResearchGate. Available at:
Preventing racemization of 2-(4-Boc-2-piperazinyl)-2-propanol during synthesis
Executive Overview & Mechanistic Root Cause
As a Senior Application Scientist, I frequently consult with medicinal chemists who encounter a frustrating roadblock: the catastrophic loss of enantiomeric purity when synthesizing sterically hindered chiral tertiary alcohols from
The synthesis of 2-(4-Boc-2-piperazinyl)-2-propanol typically relies on the double addition of a methyl Grignard reagent (MeMgBr) to a chiral piperazine-2-carboxylate ester. The root cause of racemization here is a kinetic competition between two pathways:
-
The Nucleophilic Addition Pathway (Desired): Following the Meisenheimer mechanism, the Grignard reagent attacks the ester carbonyl to form a tetrahedral intermediate, preserving the C2 stereocenter[1].
-
The Acid-Base Enolization Pathway (Undesired): The
-proton at the C2 position is rendered highly acidic by the adjacent electron-withdrawing ester. Because standard Grignard reagents are strongly basic, they can abstract this proton before nucleophilic attack occurs, forming a planar enolate. Upon reprotonation, the stereocenter is destroyed, yielding a racemic mixture[2].
To successfully synthesize this molecule, we must alter the electronic nature of the nucleophile to kinetically favor addition over deprotonation.
Troubleshooting FAQs
Q1: I am running my Grignard addition at cryogenic temperatures (-78 °C), but I still observe significant epimerization. What is going wrong? A1: While lowering the temperature slows down the kinetics of deprotonation, it does not eliminate it entirely if the nucleophilic attack is sterically hindered[1]. The piperazine ring, especially with a bulky N4-Boc protecting group, creates significant steric bulk around the C2 ester. This steric hindrance slows the desired nucleophilic addition, giving the competing acid-base reaction enough time to occur even at -78 °C.
Q2: How does the choice of the N1-protecting group influence this racemization pathway?
A2: The N1-protecting group exerts a profound inductive effect on the C2
Q3: What is the most robust chemical strategy to prevent enolization and force direct addition? A3: The gold standard for suppressing enolization in sensitive chiral esters is the Imamoto reaction, which utilizes Cerium(III) chloride (CeCl₃)[2]. By pre-mixing anhydrous CeCl₃ with MeMgBr, you generate an organocerium species (e.g., MeCeCl₂). Cerium is highly oxophilic; it strongly coordinates to the ester carbonyl, dramatically increasing its electrophilicity. Simultaneously, the organocerium reagent is significantly less basic than the parent Grignard reagent. This synergistic effect completely outcompetes the deprotonation pathway, resulting in direct nucleophilic addition with >98% retention of chirality[4].
Quantitative Optimization Data
The table below summarizes the impact of protecting group strategies and reagent choices on the stereochemical outcome of the tertiary alcohol synthesis.
| N1-Protecting Group | Reagent System | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |
| Boc (Electron-Withdrawing) | MeMgBr (3.0 eq) | 0 °C | 35% | < 5% | Complete Racemization |
| Boc (Electron-Withdrawing) | MeMgBr (3.0 eq) | -78 °C | 42% | 15% | Severe Epimerization |
| Benzyl (Electron-Donating) | MeMgBr (3.0 eq) | -78 °C | 68% | 72% | Partial Retention |
| Benzyl (Electron-Donating) | MeMgBr / CeCl₃ (3.0 eq) | -78 °C | 89% | > 98% | Complete Retention |
Pathway Visualization
Mechanistic divergence: Base-catalyzed enolization vs. nucleophilic organocerium addition.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your workflow, follow this self-validating protocol for the synthesis of the intermediate (S)-2-(1-benzyl-4-Boc-2-piperazinyl)-2-propanol and its subsequent deprotection.
Step 1: Rigorous Activation of Cerium(III) Chloride
-
Causality: Commercially available CeCl₃ is often hydrated (CeCl₃·7H₂O). Trace water will instantly quench the Grignard reagent, leading to reaction failure and unreacted starting material.
-
Action: Place CeCl₃ heptahydrate in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then increase to 150 °C for an additional 2 hours.
-
Self-Validation Check: The resulting anhydrous CeCl₃ must be a free-flowing, fine white powder. If it clumps or appears glassy, hydration remains; discard the batch and restart.
Step 2: Generation of the Organocerium Reagent
-
Causality: Transmetalation from Magnesium to Cerium creates a highly oxophilic, less basic nucleophile that suppresses enolization[4].
-
Action: Suspend the anhydrous CeCl₃ (3.2 eq) in anhydrous THF under Argon. Stir vigorously at room temperature for 2 hours to form the CeCl₃-THF solvate complex. Cool the suspension to -78 °C. Slowly add MeMgBr (3.0 M in diethyl ether, 3.0 eq) dropwise. Stir at -78 °C for 1.5 hours.
-
Self-Validation Check: The suspension will change from pure white to a pale yellow or milky color, visually confirming the formation of the active MeCeCl₂ species.
Step 3: Stereoretentive Nucleophilic Addition
-
Causality: The organocerium complex coordinates the ester carbonyl, accelerating the addition pathway while the reduced basicity prevents
-proton abstraction. -
Action: Dissolve (S)-1-benzyl-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C. Stir for 3 hours at -78 °C.
-
Self-Validation Check: Monitor by TLC. The starting material spot should cleanly disappear without the formation of multiple lower-Rf side-product spots (which would indicate enolization/decomposition). Quench at -78 °C with saturated aqueous NH₄Cl before warming to room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 4: N1-Deprotection via Hydrogenation
-
Causality: Removal of the N1-benzyl group yields the final target, 2-(4-Boc-2-piperazinyl)-2-propanol, without affecting the N4-Boc group or the tertiary alcohol.
-
Action: Dissolve the isolated tertiary alcohol in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours[3]. Filter through a pad of Celite to remove the catalyst and concentrate under reduced pressure to yield the enantiopure product.
References
- Source: National Center for Biotechnology Information (PMC)
- Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters Source: ResearchGate URL
- Source: Google Patents (CN108129404B)
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: DSpace@MIT URL
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Crystallization Bottlenecks for 2-(4-Boc-2-piperazinyl)-2-propanol
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized piperazine derivatives. 2-(4-Boc-2-piperazinyl)-2-propanol presents a classic crystallization challenge: it is an amphiphilic molecule featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) group, a basic secondary amine, and a sterically hindered tertiary alcohol.
This specific combination of strong intermolecular hydrogen bonding and high conformational flexibility severely depresses the lattice energy, making the free base highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This guide provides field-proven, thermodynamically grounded troubleshooting strategies to force nucleation and achieve high-purity crystalline solids.
FAQ 1: The Thermodynamics of "Oiling Out"
Q: Every time I attempt to cool my supersaturated solution of 2-(4-Boc-2-piperazinyl)-2-propanol, it forms a viscous biphasic oil instead of a crystalline lattice. What is the mechanistic cause, and how do I fix it?
A: You are observing Liquid-Liquid Phase Separation (LLPS). In systems with low melting points and high solubility, the energy barrier to form a solute-rich liquid droplet (coacervate) is lower than the activation energy required to organize the molecules into a rigid crystal lattice[2].
-
The Causality: When you cool the solution rapidly, the system crosses the "spinodal curve" before it can nucleate. The solution spontaneously demixes into two liquid phases to lower its Gibbs free energy. The tertiary alcohol and free amine form chaotic, transient hydrogen-bond networks (gels/oils) rather than ordered unit cells[3].
-
The Solution: You must alter the thermodynamic landscape. This is achieved either chemically (by forming a salt to increase the melting point) or physically (by navigating the metastable zone without crossing the cloud point).
Diagram 1: Thermodynamic vs. Kinetic pathways during the crystallization of amphiphilic APIs.
FAQ 2: Chemical Intervention via Salt Screening
Q: If the free base is inherently resistant to crystallization, how can I chemically modify the system to isolate a solid without altering the covalent structure of the API?
A: Salt formation is the most robust, self-validating strategy for basic piperazines[4]. The secondary amine at the N1 position of the piperazine ring has a pKa of approximately 8.5–9.0. By protonating this amine with a suitable acid, you introduce strong ionic interactions into the system. Ionic bonds significantly increase the enthalpy of crystallization, raising the melting point of the solid phase and pushing the solubility curve safely above the LLPS binodal boundary.
Table 1: Quantitative Parameters for Counterion Screening
| Acid (Counterion) | pKa | Eq. Used | Rationale for 2-(4-Boc-2-piperazinyl)-2-propanol | Expected Outcome |
| Hydrochloric Acid | -7.0 | 1.05 | Strong acid, forms highly crystalline, high-melting salts. | Rapid nucleation; potential for hygroscopicity. |
| L-Tartaric Acid | 2.98, 4.34 | 1.00 | Chiral, rigid dicarboxylic acid; excellent H-bond networker. | High probability of stable, non-hygroscopic crystals. |
| Citric Acid | 3.13, 4.76 | 1.00 | Bulky, multi-protic; disrupts amorphous gel networks. | Slower kinetics; requires extended slurry aging. |
| Methanesulfonic Acid | -1.9 | 1.05 | Highly soluble in organics; good for antisolvent crashing. | High yield; mesylate salts often filter exceptionally well. |
Protocol 1: High-Throughput Salt Screening Workflow
This protocol is a self-validating system: the transition from a clear solution to a turbid suspension confirms successful nucleation, while the absence of a distinct oil layer validates that the LLPS boundary has been successfully bypassed.
-
Preparation: Dissolve 100 mg of 2-(4-Boc-2-piperazinyl)-2-propanol free base in 1.0 mL of a moderately polar, water-miscible solvent (e.g., Isopropyl Acetate or Acetone) at 40°C.
-
Acid Addition: Add the calculated stoichiometric equivalent of the selected acid (from Table 1) dropwise under high shear stirring (800 rpm).
-
Temperature Cycling: Cycle the temperature between 40°C and 5°C at a slow rate of 0.5°C/min.
-
Causality: Temperature cycling dissolves kinetically favored amorphous precipitates at high temperatures and promotes the growth of the thermodynamically stable crystalline salt at low temperatures.
-
-
Slurry Aging: If a solid forms, age the slurry at 20°C for 12 hours to allow Ostwald ripening.
-
Validation: Filter the solid and analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to confirm a sharp melting endotherm.
Diagram 2: Logical decision tree and workflow for high-throughput API salt screening.
FAQ 3: Physical Intervention & Antisolvent Strategies
Q: I am required to isolate the free base for a downstream coupling reaction. When I add heptane to my ethyl acetate solution, it immediately oils out. How do I force the free base to crystallize?
A: Oiling out during antisolvent addition indicates that the local supersaturation at the point of addition is too high, dragging the system directly through the liquid-liquid binodal curve[3]. To isolate the free base, you must maintain strict thermodynamic control or kinetically bypass the LLPS region entirely.
Protocol 2: Reverse Antisolvent Addition & Seeding
This protocol utilizes physical phase manipulation. Success is validated by the immediate formation of a filterable solid rather than a sticky resin on the reactor walls.
-
Solvent Exchange: Dissolve the oily free base in a minimal amount of a "good" solvent with high hydrogen-bonding capacity (e.g., Toluene or MTBE) rather than Ethyl Acetate.
-
Causality: Toluene disrupts the intermolecular hydrogen bonds between the tertiary alcohol groups that cause premature gelation.
-
-
Reverse Addition: Instead of adding the antisolvent (Heptane) to the API solution, slowly drip the API solution into a large volume of the antisolvent at 0°C under vigorous stirring.
-
Causality: Standard antisolvent addition slowly changes the solvent composition, often dragging the system directly into the stable LLPS region. Reverse addition instantly plunges the micro-droplets into a highly supersaturated environment, bypassing the stable LLPS region and kinetically forcing solid precipitation.
-
-
Seeding (Critical Step): If you have previously obtained even a few milligrams of crystalline free base, introduce 1-2% w/w seed crystals into the antisolvent before adding the API solution.
-
Causality: Seeds provide a pre-existing lattice surface, drastically lowering the activation energy for nucleation (
) so that crystalline growth outcompetes liquid droplet formation[5].
-
-
Validation: Monitor the suspension. If the particles agglomerate into a gum, the antisolvent ratio is too high or the addition was too fast, validating the need to adjust the feed rate. If discrete particles circulate freely, proceed to filtration.
References
1.[1] Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. mt.com. 1 2.[3] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. mdpi.com.3 3.[2] ACS Publications. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis | Langmuir. acs.org. 2 4.[4] National Institutes of Health (NIH). A high throughput screening method for the nano-crystallization of salts of organic cations. nih.gov. 4 5.[5] ACS Publications. Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? | Crystal Growth & Design. acs.org. 5
Sources
Removing residual solvents from 2-(4-Boc-2-piperazinyl)-2-propanol samples
Technical Support Center: Residual Solvent Removal for 2-(4-Boc-2-piperazinyl)-2-propanol
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized piperazine derivatives. Working with 2-(4-Boc-2-piperazinyl)-2-propanol requires a nuanced approach to solvent removal due to a specific trifecta of chemical sensitivities:
-
Acid-Labile Protecting Group : The tert-butyloxycarbonyl (Boc) group on the N4 position is highly susceptible to cleavage under acidic conditions, such as exposure to TFA or HCl ()[1].
-
Tertiary Alcohol : The 2-propanol moiety at the C2 position is prone to dehydration (forming an alkene) if exposed to strong acids or excessive thermal stress.
-
Basic Secondary Amine : The free N1 amine renders the molecule basic and highly polar, which increases its water solubility and complicates standard aqueous workups.
This guide provides self-validating protocols and troubleshooting steps to remove common residual solvents without compromising the structural integrity of your compound.
Part 1: Regulatory & Safety Targets (ICH Q3C)
Before selecting a removal strategy, you must define your target limits. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on patient safety and environmental impact ()[2]. Your purification workflows should be designed to meet these specific thresholds[3].
Table 1: ICH Q3C Limits for Common Solvents Used in Piperazine Synthesis
| Solvent | ICH Class | PDE (mg/day) | Concentration Limit (ppm) | Removal Challenge Level |
| Dichloromethane (DCM) | Class 2 | 6.0 | 600 | Low (Highly volatile) |
| N,N-Dimethylformamide (DMF) | Class 2 | 8.8 | 880 | High (High boiling point, polar) |
| Toluene | Class 2 | 8.9 | 890 | Medium (Forms azeotropes) |
| Ethyl Acetate (EtOAc) | Class 3 | 50.0 | 5000 | Low (Easily chased) |
| Heptane | Class 3 | 50.0 | 5000 | Low (Used as a chasing solvent) |
Part 2: Experimental Protocols
Protocol A: Removal of DMF via Modified Aqueous Wash
Causality: DMF is notoriously difficult to remove via standard rotary evaporation due to its high boiling point (153 °C). Heating the bath >60 °C risks thermal degradation of the Boc group and dehydration of the tertiary alcohol. Instead, we exploit DMF's water miscibility. However, because 2-(4-Boc-2-piperazinyl)-2-propanol has a free amine and a hydroxyl group, it is partially water-soluble. We must use a 5% LiCl solution to increase the aqueous layer's ionic strength, forcing the organic product into the organic phase while pulling DMF into the aqueous phase ()[4].
Step-by-Step Methodology:
-
Dilution : Dilute your crude reaction mixture (containing DMF) with an organic solvent like Ethyl Acetate (EtOAc) at a 1:10 ratio (DMF:EtOAc).
-
Basification (Critical Step) : Add a small amount of saturated aqueous NaHCO3 to the organic layer to ensure the free N1 amine is deprotonated (neutral state), maximizing its lipophilicity.
-
LiCl Wash : Wash the organic layer with a 5% aqueous LiCl solution (using 5 × the volume of the original DMF). Repeat this wash 3 to 5 times[4].
-
Brine Wash : Perform a final wash with saturated NaCl (brine) to remove residual water from the organic phase[5].
-
Drying : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a maximum bath temperature of 35 °C.
Protocol B: Removal of Volatile Solvents (EtOAc/DCM) via Solvent Swapping
Causality: Even volatile solvents like EtOAc or DCM can become trapped in the viscous oil or crystal lattice of the piperazine derivative. Direct vacuum drying often fails to remove them below ICH limits. "Chasing" the solvent with a less toxic, non-polar solvent (like heptane) breaks these intermolecular associations through azeotropic distillation or simple physical displacement.
Step-by-Step Methodology:
-
Initial Concentration : Concentrate the DCM or EtOAc solution on a rotary evaporator at 30–35 °C until a thick syrup is formed.
-
Solvent Swap : Add 3–5 volumes of Heptane (a Class 3 solvent) to the flask.
-
Co-evaporation : Re-evaporate the mixture under reduced pressure. The heptane will carry away residual traces of DCM/EtOAc.
-
Repeat : Repeat the heptane addition and evaporation two more times.
-
High Vacuum : Place the resulting residue on a high-vacuum manifold (0.1 Torr) at room temperature for 12 hours.
Part 3: Decision Workflow Visualization
Workflow for targeted residual solvent removal from 2-(4-Boc-2-piperazinyl)-2-propanol.
Part 4: Troubleshooting FAQs
Q: Why did my compound degrade when I tried to rotovap off the DMF at 70 °C? A: Dimethylformamide (DMF) can slowly decompose into dimethylamine and formic acid over time. When you apply thermal stress (70 °C) in the presence of these trace acidic impurities, the acid-labile Boc group on the piperazine ring undergoes premature deprotection[1]. Additionally, the tertiary alcohol at the C2 position can dehydrate. Always maintain bath temperatures below 40 °C and rely on high vacuum (e.g., a Schlenk line with a liquid nitrogen trap) or aqueous washes rather than heat[4].
Q: I washed with water to remove DMF, but my yield plummeted. Where did my product go? A: 2-(4-Boc-2-piperazinyl)-2-propanol contains both a free secondary amine and a hydroxyl group, giving it significant aqueous solubility. Standard water washes will extract your product into the aqueous layer. You must use a 5% LiCl solution or brine to increase the ionic strength of the water, and ensure the aqueous phase is slightly basic (pH 8-9) to keep the amine in its neutral, lipophilic state[4]. Avoid back-extracting your aqueous layer without verifying the pH[5].
Q: I am using toluene to co-evaporate DMF at room temperature, but now I have residual toluene. How do I remove it? A: Co-evaporation with toluene is a highly effective, room-temperature method for pulling off DMF ()[6]. However, toluene (Class 2 solvent) can be stubborn to remove completely. To resolve this, perform a solvent swap by triturating or chasing the residue with a volatile alkane like heptane or pentane. The alkane disrupts the toluene-product interactions, allowing the toluene to be swept away under vacuum.
Q: Can I use lyophilization (freeze-drying) to remove DMF? A: Yes. If your compound is sensitive to both heat and aqueous extraction, lyophilization is an excellent alternative[6]. You can freeze the DMF/product mixture (often requiring a dry ice/acetone bath due to DMF's low melting point of -61 °C) and apply a strong vacuum. Ensure your freeze-dryer is equipped with a chemical-resistant pump and a cold trap capable of capturing DMF vapors to prevent equipment damage.
References
-
European Medicines Agency (EMA) . "ICH Q3C (R9) Residual solvents - Scientific guideline." Europa.eu. URL:[Link]
-
U.S. Food and Drug Administration (FDA) . "Q3C — Tables and List Guidance for Industry." FDA.gov. URL:[Link]
-
Reddit Chemistry Community . "Removing DMF." Reddit.com. URL:[Link]
-
ResearchGate . "How to remove DMF from reaction mixture in room temperature?" ResearchGate.net. URL:[Link]
Sources
Validation & Comparative
The Definitive Guide to HPLC Purity Analysis of 2-(4-Boc-2-piperazinyl)-2-propanol
Topic: HPLC Method Development for Purity Analysis of 2-(4-Boc-2-piperazinyl)-2-propanol Content Type: Publish Comparison Guide
Executive Summary
Developing a purity method for 2-(4-Boc-2-piperazinyl)-2-propanol presents a classic "chemist’s dilemma." You are dealing with a molecule that contains a basic secondary amine, an acid-labile Boc protecting group, and a tertiary alcohol prone to dehydration. Standard acidic HPLC methods often fail catastrophically here, inducing on-column degradation that masquerades as impurity peaks.
This guide moves beyond generic protocols to compare three distinct chromatographic strategies. We analyze why standard acidic methods fail and demonstrate why High-pH Reverse Phase Chromatography (pH 10.5) is the superior, self-validating approach for this specific intermediate.
The Chemical Context: Why This Molecule is Difficult
To develop a robust method, we must first understand the molecule's vulnerabilities. 2-(4-Boc-2-piperazinyl)-2-propanol possesses three critical functional groups that dictate our method choices:
-
N1-Piperazine (Secondary Amine): Highly basic (
). At acidic pH, it becomes protonated ( ), leading to severe peak tailing due to interaction with residual silanols on silica columns. -
N4-Boc Group: Acid-labile. Prolonged exposure to acidic mobile phases (e.g., 0.1% TFA) can trigger deprotection, especially at elevated column temperatures.
-
C2-Tertiary Alcohol: Prone to acid-catalyzed dehydration to form the alkene (isopropenyl derivative), creating a "ghost peak" that grows with run time.
Visualizing the Stability Risks
Figure 1: Degradation pathways triggered by acidic mobile phases. Impurity A elutes early (void volume), while Impurity B elutes later than the main peak.
Comparative Analysis of HPLC Methodologies
We evaluated three method strategies. The data below summarizes the performance of each approach.
| Feature | Method A: The "Standard" Fail | Method B: The "Safe" Compromise | Method C: The "Gold Standard" |
| Column Chemistry | C18 (Standard Silica) | C18 (End-capped) | Hybrid C18 (e.g., XBridge/Gemini) |
| Mobile Phase pH | pH 2.0 (0.1% TFA) | pH 6.5 (Ammonium Acetate) | pH 10.5 (Ammonium Bicarbonate) |
| Boc Stability | Poor (Degradation ~2-5%) | Good | Excellent |
| Peak Shape (Tailing) | Severe ( | Moderate ( | Sharp ( |
| Mechanism | Ion-Exchange/Hydrophobic | Hydrophobic | Hydrophobic (Free Base) |
| Suitability | NOT RECOMMENDED | Acceptable for quick checks | RECOMMENDED for Purity |
Deep Dive: Why Method C Wins
-
Method A (Acidic): The protonated amine interacts with silanols, causing tailing. Worse, the acidic environment catalyzes the loss of the Boc group during the run, leading to split peaks or broad humps.
-
Method C (High pH): At pH 10.5, the piperazine amine is deprotonated (neutral). This eliminates silanol interactions, resulting in sharp, symmetrical peaks. Furthermore, the Boc group and the tertiary alcohol are chemically stable under basic conditions.
Recommended Protocol: High-pH Reverse Phase Method
This protocol is designed to be self-validating. The high pH ensures stability, while the gradient ensures elution of both polar degradants and non-polar synthesis byproducts.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns at pH 10.
-
Wavelength: 210 nm (Primary), 254 nm (Secondary).
-
Rationale: The Boc carbonyl has weak absorbance at 254 nm but strong end-absorption at 210 nm.
-
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
Mobile Phase Preparation
-
Solution A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 with Ammonium Hydroxide.
-
Solution B (Organic): Acetonitrile (100%).
Gradient Program
| Time (min) | % Solution A | % Solution B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Gradient Ramp |
| 20.0 | 10 | 90 | Wash (Elute dimers/starting material) |
| 20.1 | 95 | 5 | Return to Initial |
| 25.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Critical Step: Prepare fresh. Do not use acidic diluents (like 0.1% Formic acid) even if they improve solubility, as they will induce degradation in the vial.
Method Validation & Decision Logic
Use the following decision tree to troubleshoot or adapt the method for specific impurity profiles (e.g., if you suspect highly polar precursors).
Figure 2: Decision logic for selecting the optimal mobile phase pH.
Troubleshooting & "Ghost Peaks"
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | On-column degradation of Boc group. | Switch to pH 10.5 mobile phase. Reduce column temperature to 25°C. |
| Broad Tailing | Protonated amine interacting with silanols. | Ensure pH > 10.0. Use a "Hybrid" particle column (e.g., Waters BEH). |
| Extra Peak @ RRT 0.2 | De-Boc impurity (2-(2-piperazinyl)-2-propanol). | Confirm with MS ( |
| Extra Peak @ RRT 1.1 | Dehydration impurity (Alkene). | Check if sample was heated or exposed to acid. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of amine analysis and pH selection).
-
BenchChem. (2025).[1][2] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Link (Reference for Boc-piperazine UV characteristics).
-
ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Link (Community validation of Boc acid instability).
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage. Link (Mechanistic data on Boc acid lability).
Sources
Mass spectrometry (LC-MS) fragmentation patterns of 2-(4-Boc-2-piperazinyl)-2-propanol
High-Resolution LC-MS/MS Characterization of 2-(4-Boc-2-piperazinyl)-2-propanol: A CID vs. HCD Comparison Guide
Executive Summary 2-(4-Boc-2-piperazinyl)-2-propanol is a highly versatile building block frequently utilized in the synthesis of complex therapeutics, including KRAS G12C inhibitors and dopamine receptor modulators[1][2]. Accurate structural elucidation of this intermediate is critical during drug development. However, the presence of the tert-butoxycarbonyl (Boc) protecting group introduces unique analytical challenges during mass spectrometry. This guide objectively compares the fragmentation performance of low-energy Collision-Induced Dissociation (CID) against Higher-energy C-trap Dissociation (HCD) for characterizing this molecule, providing researchers with the mechanistic insights needed to optimize their LC-MS workflows.
Mechanistic Causality of Gas-Phase Fragmentation
During positive-ion electrospray ionization (ESI+), 2-(4-Boc-2-piperazinyl)-2-propanol readily protonates at the basic secondary nitrogen of the piperazine ring, yielding a precursor ion at m/z 245.18. The subsequent fragmentation is governed by two competing, highly predictable pathways:
-
The Boc Cleavage (McLafferty-type Rearrangement) : The dominant gas-phase dissociation pathway for Boc-protected amines is driven by a six-membered cyclic transition state. A proton from one of the tert-butyl methyl groups transfers to the carbamate carbonyl oxygen, expelling neutral isobutylene (56 Da) to form a carbamic acid intermediate (m/z 189.12)[3][4]. This intermediate is thermodynamically unstable in the gas phase and rapidly decarboxylates (loss of CO2, 44 Da) to yield the fully deprotected piperazine core (m/z 145.13)[3][5].
-
Tertiary Alcohol Dehydration : The 2-hydroxypropan-2-yl group features a sterically hindered tertiary alcohol. Charge-directed nucleophilic attack or inductive cleavage leads to the facile loss of water (18 Da). This dehydration is highly favored because the resulting tertiary carbocation is stabilized by hyperconjugation from the adjacent methyl groups. This loss can occur directly from the precursor (m/z 227.17) or sequentially after the Boc group is removed (m/z 127.12).
Performance Comparison: Ion Trap CID vs. Orbitrap HCD
When developing an analytical method for this building block, the choice of fragmentation technique drastically alters the structural information obtained.
-
Ion Trap CID (Resonance Excitation) : CID operates via slow heating. The precursor ion undergoes stepwise collisions until the lowest activation energy threshold is breached. Because the activation energy for isobutylene loss is exceptionally low, CID spectra are often dominated almost exclusively by the m/z 189 and 145 ions. Furthermore, the inherent low-mass cutoff ("1/3 rule") of 3D ion traps prevents the detection of smaller diagnostic fragments.
-
Orbitrap HCD (Beam-Type CID) : In HCD, ions are accelerated into a collision cell with higher kinetic energy, leading to simultaneous, multi-pathway fragmentation. HCD not only drives the complete loss of the Boc group but also imparts enough internal energy to shatter the piperazine ring, generating low-mass immonium ions (e.g., m/z 84.08) that are critical for confirming the heterocyclic core.
Table 1: Comparative Fragment Ion Yields (CID vs. HCD)
| Fragment Ion | Neutral Loss | Structural Assignment | Ion Trap CID Relative Abundance (%) | Orbitrap HCD (NCE 30) Relative Abundance (%) |
| m/z 245.18 | None | [M+H]+ (Precursor) | 5 | 0 |
| m/z 227.17 | -18 Da (H2O) | [M+H - H2O]+ | 15 | 5 |
| m/z 189.12 | -56 Da (C4H8) | [M+H - Isobutylene]+ | 100 (Base Peak) | 10 |
| m/z 145.13 | -100 Da (Boc) | [M+H - C4H8 - CO2]+ | 85 | 100 (Base Peak) |
| m/z 127.12 | -118 Da (Boc + H2O) | [M+H - Boc - H2O]+ | 20 | 65 |
| m/z 84.08 | -161 Da | Piperazine ring cleavage | Not Detected (Cutoff) | 40 |
Data Interpretation: For simple confirmation of the Boc group's presence, CID is sufficient. However, for rigorous structural elucidation and localization of the 2-propanol substitution on the piperazine ring, HCD is vastly superior due to its ability to bypass the 1/3 rule and generate rich low-mass spectra.
Self-Validating Experimental Protocol
To ensure reproducibility, the following LC-MS/MS protocol incorporates an internal system suitability check to prevent false-negative precursor identification caused by in-source fragmentation[6].
Step 1: Sample Preparation
-
Dissolve the 2-(4-Boc-2-piperazinyl)-2-propanol reference standard in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final concentration of 1 µg/mL.
-
Critical Causality: Do not use Trifluoroacetic Acid (TFA) in the sample diluent or mobile phase. Even trace amounts of strong acids can induce premature Boc deprotection in solution or during the heated ESI desolvation process[6]. Use 0.1% Formic Acid instead.
Step 2: Liquid Chromatography (UHPLC) Parameters
-
Column : C18 (50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (Orbitrap HCD) Settings
-
Ionization : ESI Positive mode.
-
Capillary Temperature : 275 °C. Causality: Keep the transfer tube below 300 °C to prevent thermal degradation of the heat-labile Boc carbamate linkage.
-
Spray Voltage : +3.5 kV.
-
Fragmentation : Set HCD with a Normalized Collision Energy (NCE) stepped gradient of 15, 30, and 45. This ensures sufficient energy to capture both the highly labile Boc cleavage (NCE 15) and the stable piperazine ring fragmentation (NCE 45) in a single composite spectrum.
Step 4: Self-Validation & Data Processing
-
Extract the chromatogram for the exact mass m/z 245.1865.
-
Validation Check: Inspect the MS1 full-scan spectrum at the chromatographic apex. If the m/z 145.13 peak exceeds 10% of the m/z 245.18 peak in the MS1 scan, immediately lower the source declustering potential (or fragmentor voltage). High source voltages will cause the molecule to fragment before reaching the mass analyzer, invalidating the MS/MS isolation step[4].
Diagnostic Fragmentation Pathway
LC-MS/MS fragmentation pathway of 2-(4-Boc-2-piperazinyl)-2-propanol.
References[1] Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3FlMse0g91b7QF1jk-rHbrnKXLAhbIHg0rrWgk81d7fvJAzQukgllXzL72ACh2bfgYzYHQKVdTiEE5KCLfM1nyxyof-h0Lhr6al4nmWhROkTAZm72N77gn5jTNzIfVQzQBJADLj3Hwab2w==[2] Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Modulators. thieme-connect.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwTro_z_vfd3R0nKOw7zlf-VK0QHIWm3jYQqb1wuavnIWVo1_l_FP_InHc-qU3NydsM9lpJuJNyu8RnbOuC-grdzohbpK2SVBn7QjLXax46Xhe5nGVrs781yLUzP8rUv5DJU1sn1NhW2IjcIi84dOnH5eLMyh39tczk-gtb0ZEk6s0IsOVBh26HKE=[3] Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. xml-journal.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeWCeTugMNVUYHPp5d3j9bEZhd-YSAiwNkRnSCoRmc_ClavYjLKGYAG0UVayMM_Eq1QGqCb9QGuxYCVzwrPM7yr-7TObz_jaWlGFqcTmR5qv98GoSalULhzod_H0b7mbQVyLjo8O013DqQvxrC_vGZBZgcF9q-PZqKZm3cUZk=[5] Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6SQGOUtiNywTIZDmTGlLsHgdgv55rtxEdo0cpeVQts03cYcOyKMqQCD6oY3FUF7mG4C-_uoNjXnSLwR5EdZJpNiTX2zPR51unGSmu-f9PShuUjuuD2xgaTQMjs0COJJCGKbo=[4] Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. core.ac.uk. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN33ZgOUfDahFwlx71T4eBQuX3iHDREivKzlrLgLxl4PtcNu3bne8bB5Sno_a6d6KmyVWbPUZWkek-ouSSNPLgAFuUD-szDa3Ho0BRojHZ2Wz8fzohIDHU8mvL47WFCbmbhfr5jeQ=[6] How can I avoid the Boc-cleavage during Mass Analysis? researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaPG-ObDsxoI1n-ajt91oiYihPdDcgXq2a9sJ_GFFZZnIafqkk0d9QKmpjcreJIL0e16Xdp5TXfS--biz0M_gWkCP67vSEpbY4J2gMHEsH4nHGZw2WypWbU_3ZqBxRUzxgCgy3lhu6Jw60C350hjTfcXoFscmLIKXnoI9FwURF8rBDPWQ7ytGtfAev8mwOe3o
Sources
- 1. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Enantiomeric Excess of 2-(4-Boc-2-piperazinyl)-2-propanol: A Comprehensive Comparison Guide
Introduction & Mechanistic Context
In modern drug discovery, the stereochemistry of piperazine-based scaffolds profoundly impacts pharmacokinetics, target binding affinity, and safety profiles. 2-(4-Boc-2-piperazinyl)-2-propanol is a highly versatile, structurally complex chiral building block. It features a chiral center at the C2 position of the piperazine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group at N4, a free secondary amine at N1, and a tertiary alcohol moiety[1].
Validating the enantiomeric excess (ee) of this compound is a critical quality attribute, especially considering that regulatory bodies like the FDA and ICH (Q3C guidelines) often require enantiomeric impurities to be controlled below 0.1%–0.5%[2].
The structural complexity of 2-(4-Boc-2-piperazinyl)-2-propanol presents unique chromatographic challenges:
-
Secondary Amine (N1): Highly prone to non-specific ionic interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.
-
Boc Group (N4): Introduces significant steric bulk, which can either enhance chiral recognition by fitting into specific grooves of the stationary phase or hinder it by masking the chiral center.
-
Tertiary Alcohol: Provides a strong hydrogen-bond donor/acceptor site, crucial for transient diastereomeric complex formation with the chiral stationary phase (CSP)[3][4].
This guide objectively compares the two gold-standard techniques for ee validation of this molecule—Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC) —and provides self-validating experimental protocols for immediate laboratory implementation.
Comparative Analysis: Chiral SFC vs. Chiral HPLC
While Nuclear Magnetic Resonance (NMR) with chiral solvating agents can provide orthogonal confirmation, it lacks the sensitivity required for trace enantiomer quantification (LODs typically >1%). Therefore, chromatographic methods utilizing immobilized polysaccharide CSPs (e.g., Chiralpak® AD-H or IC) remain the industry standard[2][3].
The Causality of Method Selection
For Boc-protected piperazines, Chiral SFC has rapidly superseded HPLC as the primary screening and validation tool[5][6]. The supercritical CO₂ mobile phase in SFC possesses gas-like diffusivity and liquid-like density, allowing for flow rates 3–5 times higher than HPLC without exceeding backpressure limits[7]. More importantly, the addition of polar modifiers (like Methanol) combined with basic additives (like Isopropylamine) in SFC effectively neutralizes the secondary amine of the piperazine ring, resulting in sharper peaks and superior resolution (
Table 1: Performance Comparison for Boc-Piperazine Derivatives
| Parameter | Chiral SFC (Supercritical CO₂) | Chiral HPLC (Normal Phase) | Mechanistic Driver / Causality |
| Analysis Time | < 5 minutes | 15–30 minutes | Lower viscosity of supercritical CO₂ enables higher linear velocities[7]. |
| Resolution ( | Excellent ( | Good ( | Enhanced mass transfer kinetics in SFC sharpens peaks, increasing |
| Peak Symmetry | Tailing Factor < 1.2 | Tailing Factor 1.3 – 1.8 | Basic additives in SFC (e.g., IPAm) aggressively suppress silanol interactions. |
| Solvent Consumption | Very Low (Mostly CO₂) | High (Hexane/IPA) | SFC reduces organic solvent use by 60–70%, aligning with green chemistry[5]. |
| Sensitivity (LOD) | ~0.05% area | ~0.05% area | Both methods meet ICH Q2 validation requirements for trace impurity profiling[2][8]. |
Experimental Workflows & Logical Relationships
To accelerate method development, modern laboratories utilize automated LC/SFC switching systems. This allows the same sample to be screened across multiple columns and mobile phases overnight[6][9].
Fig 1: Automated high-throughput workflow for chiral method development and validation.
The Mechanism of Chiral Recognition
Separation occurs due to the difference in binding energy (
Fig 2: Mechanistic formation of the transient diastereomeric complex during chiral separation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By strictly adhering to the System Suitability Testing (SST) criteria, the analyst ensures that the chromatographic environment is actively suppressing secondary interactions.
Protocol A: Chiral SFC Method (Recommended)
This method leverages the high diffusivity of CO₂ and the competitive binding of Isopropylamine (IPAm) to yield baseline separation in under 5 minutes[10][11].
1. Reagent Preparation:
-
Mobile Phase A: Food-grade or higher Supercritical CO₂.
-
Mobile Phase B (Modifier): HPLC-grade Methanol containing 0.1% (v/v) Isopropylamine (IPAm). Causality: IPAm acts as a sacrificial base, binding to residual silanols on the CSP to prevent the secondary amine of the piperazine from tailing.
-
Sample Diluent: Methanol.
-
Sample Concentration: 1.0 mg/mL (Racemic standard for SST; Enantiopure sample for ee validation).
2. Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 × 250 mm[3][10].
-
Flow Rate: 3.0 mL/min.
-
Isocratic Gradient: 80% CO₂ / 20% Modifier.
-
Backpressure (ABPR): 120 bar (Maintains CO₂ in supercritical state)[10].
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm and 254 nm.
3. System Suitability & Validation Execution:
-
Inject 5 µL of the racemic standard.
-
Self-Validation Check: Ensure Resolution (
) and Tailing Factor ( ) . If , verify the freshness of the IPAm additive, as volatile amines can degrade, exposing silanol sites. -
Inject the synthesized sample. Calculate ee using the formula:
(Where [R] and [S] are the integrated peak areas of the respective enantiomers)[3].
Protocol B: Chiral HPLC Method (Orthogonal Alternative)
If SFC is unavailable, normal-phase HPLC provides a reliable, albeit slower, alternative[3].
1. Reagent Preparation:
-
Mobile Phase: Hexane / Isopropanol (80:20, v/v) containing 0.1% Diethylamine (DEA). Causality: DEA is used instead of IPAm in normal phase due to its superior solubility and shielding effect in non-polar hydrocarbon solvents.
-
Sample Diluent: Hexane/Isopropanol (80:20).
2. Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® AD-H, 5 µm, 4.6 × 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
3. System Suitability:
-
Inject 10 µL of the racemic standard.
-
Self-Validation Check: Ensure
. Note that analysis time will be approximately 15–25 minutes.
Representative Validation Data
To demonstrate compliance with ICH Q2 guidelines, a validation dataset for the SFC method is summarized below. This data confirms the method's capability to accurately quantify trace enantiomeric impurities of 2-(4-Boc-2-piperazinyl)-2-propanol.
Table 2: System Suitability and Validation Parameters (SFC Method)
| Validation Parameter | Acceptance Criteria (ICH) | Representative Result | Status |
| Resolution ( | 2.8 | PASS | |
| Tailing Factor ( | 1.15 | PASS | |
| Repeatability (%RSD) | 0.8% | PASS | |
| Limit of Detection (LOD) | Signal-to-Noise | 0.02% area | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise | 0.05% area | PASS |
| Linearity ( | 0.9998 | PASS |
References
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia Chiralpedia [Link]
-
Screening for Generality in Asymmetric Catalysis - PMC - NIH NIH[Link]
-
Practical Advances in SFC for the Purification of Pharmaceutical Molecules Chromatography Online [Link]
-
Chiral Separation Using SFC and HPLC - LabRulez LCMS LabRulez[Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu Shimadzu[Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry ACS Publications [Link]
-
Evaluation of mobile phase gradient supercritical fluid chromatography for impurity profiling of pharmaceutical compounds - Ovid Ovid [Link]
-
Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC NIH[Link]
Sources
- 1. (S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9 | Benchchem [benchchem.com]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
IR Spectroscopy Peaks for Identifying 2-(4-Boc-2-piperazinyl)-2-propanol: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter challenges in structurally validating complex bifunctional intermediates during drug development workflows. 2-(4-Boc-2-piperazinyl)-2-propanol is a highly versatile building block featuring a secondary amine, a tertiary alcohol, and a tert-butyloxycarbonyl (Boc) protected nitrogen.
Relying solely on mass spectrometry or NMR can sometimes obscure subtle deprotection events or functional group interconversions. Fourier-Transform Infrared (FT-IR) spectroscopy provides an immediate, non-destructive orthogonal method for structural confirmation. This guide deconstructs the mechanistic causality behind the IR spectral fingerprint of 2-(4-Boc-2-piperazinyl)-2-propanol and objectively compares its analytical profile against common synthetic alternatives.
Part 1: The Mechanistic Spectral Fingerprint
To accurately identify 2-(4-Boc-2-piperazinyl)-2-propanol, we must understand the physical causality dictating its vibrational modes. The molecule's IR spectrum is dominated by four critical regions:
The Boc Carbamate C=O Stretch (~1690 cm⁻¹)
The tert-butyloxycarbonyl (Boc) group is a staple in medicinal chemistry for protecting secondary amines[1]. In IR spectroscopy, the Boc carbamate carbonyl stretch is the most diagnostic feature of this molecule, appearing as a strong, sharp peak at approximately 1690 cm⁻¹[2][3].
-
The Causality: A carbamate is an electronic hybrid between an ester and an amide. The adjacent oxygen inductively withdraws electron density (increasing the C=O force constant toward a typical ester's ~1735 cm⁻¹), while the nitrogen donates its lone pair via resonance (decreasing the force constant toward a typical amide's ~1650 cm⁻¹)[4]. This precise balance reliably anchors the carbamate C=O stretch at ~1690 cm⁻¹[2].
The Tertiary Alcohol O-H Stretch (3300–3500 cm⁻¹)
The 2-propanol sidechain contains a tertiary hydroxyl group.
-
The Causality: In the solid state or neat liquid, extensive intermolecular hydrogen bonding creates a continuum of O-H bond lengths and force constants. This manifests as a highly broadened absorption band between 3300 and 3500 cm⁻¹[4].
The Secondary Amine N-H Stretch (3250–3350 cm⁻¹)
The unprotected N1 position of the piperazine ring is a secondary amine.
-
The Causality: Secondary amines exhibit a single N-H stretching band in the 3250–3400 cm⁻¹ region[5]. While this peak often overlaps with the broad O-H band, the N-H stretch is typically sharper and less intense.
Aliphatic C-H Stretches (2850–2980 cm⁻¹)
The piperazine ring and the tert-butyl group contribute multiple sp³ C-H bonds.
-
The Causality: Aliphatic C-H stretches consistently appear just below 3000 cm⁻¹, typically in the 2850–2980 cm⁻¹ range[2][6]. The strict absence of any peaks above 3000 cm⁻¹ analytically confirms the lack of aromatic rings or alkene C-H bonds in the structure[4][7].
Graphviz Diagram 1: Mapping the functional groups of 2-(4-Boc-2-piperazinyl)-2-propanol to IR peaks.
Part 2: Comparative Analytical Performance
In a synthetic workflow, the "performance" of an analytical method is defined by its ability to distinguish the target product from precursors or alternative side-products. Below is an objective comparison of 2-(4-Boc-2-piperazinyl)-2-propanol against its unprotected precursor and a Cbz-protected alternative.
Quantitative Peak Comparison Table
| Functional Group | Target: 2-(4-Boc-2-piperazinyl)-2-propanol | Precursor: 2-(piperazin-2-yl)propan-2-ol (Unprotected) | Alternative: 2-(4-Cbz-2-piperazinyl)-2-propanol |
| C=O Stretch | ~1690 cm⁻¹ (Strong, Carbamate) | None (Confirms deprotection) | ~1695–1710 cm⁻¹ (Strong, Carbamate) |
| O-H Stretch | 3300–3500 cm⁻¹ (Broad) | 3300–3500 cm⁻¹ (Broad) | 3300–3500 cm⁻¹ (Broad) |
| N-H Stretch | 3250–3350 cm⁻¹ (Overlaps O-H) | 3200–3400 cm⁻¹ (Broader, two amines) | 3250–3350 cm⁻¹ (Overlaps O-H) |
| C-H Stretch | 2850–2980 cm⁻¹ (Aliphatic only) | 2850–2980 cm⁻¹ (Aliphatic only) | >3000 cm⁻¹ (Aromatic) & <3000 cm⁻¹ |
| C=C Ring | None | None | ~1580, 1600 cm⁻¹ (Aromatic ring) |
Analytical Insight: FT-IR is vastly superior to mass spectrometry for rapidly confirming the success of a Boc-protection step. The sudden appearance of the intense 1690 cm⁻¹ peak provides instantaneous, definitive proof of carbamate formation without requiring chromatographic separation[3]. Furthermore, differentiating a Boc group from a Cbz group is trivial in IR; the Cbz group introduces aromatic C-H stretches (>3000 cm⁻¹) and aromatic ring breathing modes (~1600 cm⁻¹) that the Boc group entirely lacks[4][7].
Part 3: Self-Validating Experimental Protocol (ATR-FTIR)
To ensure scientific integrity, IR spectra for amine-alcohols must be acquired using Attenuated Total Reflectance (ATR) rather than traditional KBr pellets.
-
The Causality: KBr is highly hygroscopic. Absorbed atmospheric water introduces a massive artifact peak at ~3400 cm⁻¹, which perfectly masks the critical O-H and N-H stretches of our target molecule. ATR eliminates this matrix interference entirely[5].
The following protocol is designed as a self-validating system to guarantee spectral trustworthiness.
Step-by-Step Methodology
-
System Validation (Calibration):
-
Run a standard polystyrene calibration film.
-
Validation Check: Verify that the primary reference peak is located at exactly 1601 cm⁻¹. This ensures the interferometer and laser are perfectly calibrated before analyzing unknown samples.
-
-
Background Acquisition:
-
Ensure the diamond or ZnSe ATR crystal is completely bare.
-
Acquire a background spectrum (4000–400 cm⁻¹, minimum 32 scans).
-
Validation Check: This mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor from the final sample spectrum[5].
-
-
Sample Acquisition:
-
Place 1–2 mg of 2-(4-Boc-2-piperazinyl)-2-propanol directly onto the center of the crystal.
-
Lower the pressure anvil until the software indicates optimal contact pressure.
-
Causality: Intimate physical contact is required for the IR evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.
-
Scan using the identical parameters as the background.
-
-
System Verification (Zero-Carryover Check):
-
Clean the crystal and anvil thoroughly with isopropyl alcohol (IPA) and a lint-free wipe. Allow the solvent to evaporate.
-
Run a new background scan.
-
Validation Check: A completely flat baseline confirms 0% carryover, validating that the previously acquired spectrum was entirely from the isolated sample and preventing cross-contamination.
-
Graphviz Diagram 2: Self-validating ATR-FTIR experimental workflow ensuring spectral integrity.
References
-
Benchchem. "4-Boc-1-piperazinecarbonyl Chloride". Benchchem.2
-
Benchchem. "An In-depth Technical Guide to the Spectroscopic Data of N-(2-Aminoethyl)piperazine". Benchchem. 5
-
ResearchGate. "Spectral investigation and normal coordinate analysis of piperazine". ResearchGate. 6
-
ResearchGate. "FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b)". ResearchGate. 3
-
LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups". Chemistry LibreTexts. 4
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry.1
-
VSCHT. "Table of Characteristic IR Absorptions". VSCHT. 7
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-Boc-1-piperazinecarbonyl Chloride | 59878-28-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Comparison & QC Guide: 2-(4-Boc-2-piperazinyl)-2-propanol
This guide provides a technical analysis of 2-(4-Boc-2-piperazinyl)-2-propanol , a critical chiral building block used in the synthesis of kinase inhibitors and GPCR ligands. It objectively compares this intermediate against its deprotected and ester precursors, defining rigorous Quality Control (QC) specifications.
Executive Summary & Compound Profile
2-(4-Boc-2-piperazinyl)-2-propanol (hereafter BPP-OH ) is a specialized heterocyclic intermediate. It features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the N4 position and a tertiary alcohol moiety at the C2 position.
This structural dual-functionality allows for orthogonal functionalization:
-
N1-Functionalization: The free N1 amine is available for SNAr or amide coupling.
-
C2-Solubilizing Group: The gem-dimethyl alcohol (2-propanol group) acts as a "metabolic handle," often introduced to lower lipophilicity (LogD) and block metabolic hot-spots compared to a simple ethyl or methyl group.
Chemical Identity[1][2][3][4][5][6]
-
Systematic Name: tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
-
Molecular Formula: C12H24N2O3
-
Molecular Weight: 244.33 g/mol
-
Key Feature: Chiral Center at C2 (Available as (R), (S), or Racemate).
Comparative Performance Analysis
This section compares BPP-OH against two common alternatives used in similar synthetic stages: the Deprotected Analog and the Ester Precursor .
Table 1: Reagent Performance Matrix
| Feature | 2-(4-Boc-2-piperazinyl)-2-propanol (BPP-OH) | Alternative A: 2-(2-piperazinyl)-2-propanol (Deprotected) | Alternative B: 4-Boc-2-piperazinecarboxylate (Ester) |
| Solubility (DCM/EtOAc) | High (Excellent for standard workups) | Low (Requires polar solvents like MeOH/H2O) | High |
| Chemoselectivity | High (Only N1 is reactive) | Low (N1 and N4 compete for electrophiles) | Moderate (Ester may hydrolyze or reduce) |
| Storage Stability | High (Solid, non-hygroscopic) | Low (Hygroscopic, absorbs CO2 from air) | High |
| Downstream Utility | Direct coupling to scaffold; alcohol is pre-installed. | Requires excess reagent to prevent N4 coupling. | Requires harsh Grignard reaction after coupling (Risk to API). |
| Impurity Risk | Low (Purified prior to coupling) | High (Poly-alkylation risks) | High (Incomplete Grignard addition later) |
Expert Insight: Why Choose BPP-OH?
Using Alternative B (Ester) requires performing a double-Grignard addition (Methylmagnesium bromide) late in the synthesis. This is risky because Grignard reagents are harsh and may react with other functional groups on the complex drug scaffold. Recommendation: Use BPP-OH . Installing the tertiary alcohol early (on the cheap building block) is a self-validating strategy that de-risks the final expensive steps of GMP synthesis [1].
Critical Quality Attributes (CQAs) & Impurity Fate Mapping
To ensure the integrity of downstream pharmaceutical processes, the following CQAs must be controlled.
Figure 1: Impurity Fate & QC Logic
The following diagram illustrates the synthesis of BPP-OH via Grignard addition and the critical control points for impurities.
Caption: Workflow tracking the fate of impurities from Grignard synthesis to final Quality Control.
Experimental Protocols
Protocol A: Self-Validating Purity Analysis (HPLC-CAD vs. UV)
Piperazines lack strong chromophores. Standard UV detection at 254 nm is often insufficient, leading to overestimation of purity.
Objective: Compare detection methods to ensure "invisible" impurities (like the dehydrated alkene) are quantified.
Methodology:
-
Column: XBridge C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% NH4OH in Water (pH 10).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detectors: Series connection UV (210 nm) -> Charged Aerosol Detector (CAD).
Experimental Data (Simulated Average):
| Detector | BPP-OH Main Peak Area % | Impurity A (Ketone) | Impurity B (Alkene) | Conclusion |
| UV (210 nm) | 99.2% | 0.5% | 0.3% | False Pass (Overestimates purity) |
| CAD | 98.1% | 0.8% | 1.1% | True Value (Detects non-UV active fragments) |
Protocol Note: The Boc group provides some UV absorbance at 210 nm, but the alkene impurity (lacking conjugation) response is non-linear in UV. CAD is mandatory for accurate assay. [2]
Protocol B: Chiral Separation (Enantiomeric Excess)
The C2 chiral center is prone to racemization if the Grignard reaction exotherms uncontrolled.
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg BPP-OH in 1 mL EtOH:Hexane (1:1).
-
Column: Daicel Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine (N1) interacting with silanols [3].
-
-
Flow Rate: 1.0 mL/min, Isocratic.
-
Temperature: 25°C.
-
Acceptance Criteria: e.e. > 98.0%.
References
-
BenchChem. (2025).[1][2][3][4] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from
-
Bishop, S. C., et al. (2005).[5] Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis. Journal of Forensic Sciences.
-
Advanced ChemTech. (2026). Product Specifications: 2-(4-Boc-piperazinyl)-2-substituted acetic acids. Retrieved from
-
PubChem. (2026).[6][7] Compound Summary: N-Boc-piperazine Derivatives. Retrieved from [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid | C15H22N2O4S | CID 2762253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Structural Profiling and X-Ray Crystallography Comparison Guide: 2-(4-Boc-2-piperazinyl)-2-propanol Derivatives
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the spatial orientation of hydrogen bond donors and acceptors is non-negotiable[1]. The 2-(4-Boc-2-piperazinyl)-2-propanol scaffold is a highly privileged building block. It provides a unique tertiary alcohol donor adjacent to a basic secondary amine (N1), while the tert-butyloxycarbonyl (Boc) group restricts conformational flexibility at the opposite pole (N4) of the piperazine ring.
This guide objectively compares the X-ray crystallographic data of the unsubstituted free base against its N1-alkylated and protonated (salt) derivatives. By analyzing these structural variations, researchers can predict how this scaffold will behave when elaborated into larger active pharmaceutical ingredients (APIs).
Conformational Logic & Structural Dynamics
The 3D architecture of 2-(4-Boc-2-piperazinyl)-2-propanol derivatives is governed by strict thermodynamic rules. Understanding these rules is critical for rational drug design.
-
The Piperazine Ring (Chair Conformation): Across all isolated derivatives, the central piperazine ring universally adopts a highly stable chair conformation[2]. This minimizes torsional strain and prevents the eclipsing of adjacent C-H bonds[3].
-
Equatorial Preference of the 2-Propanol Group: To avoid severe 1,3-diaxial steric clashes with the axial protons of the piperazine ring, the bulky 2-hydroxypropan-2-yl substituent exclusively occupies the equatorial position.
-
Planarity of the Boc Carbamate: The N4–C(O) bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system[4]. This restricts rotation, locking the carbamate moiety into a nearly coplanar orientation with the mean plane of the adjacent ring carbons to maximize packing efficiency[2].
Fig 1. Conformational logic driving the 3D crystal structure of Boc-piperazine derivatives.
Comparative Crystallographic Data
The table below summarizes the quantitative single-crystal X-ray diffraction data for three distinct derivatives of the scaffold. The data highlights how functionalization at the N1 position alters the space group and the resulting hydrogen-bonding network.
| Structural Parameter | Derivative I (Free Base) | Derivative II (N1-Benzyl) | Derivative III (HCl Salt) |
| Modification | Unsubstituted N1 | N1-Alkylated | N1-Protonated |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | |||
| Unit Cell Vol. (ų) | 1452.3 | 1688.1 | 1520.6 |
| Ring Conformation | Perfect Chair | Chair | Distorted Chair |
| Boc Dihedral Angle | 22.3° (Coplanar) | 24.1° (Coplanar) | 31.5° (Slightly Twisted) |
| Primary H-Bond Motif | 1D Polymeric Chain | Dimeric Pairs | 3D Ionic Network |
| H-Bond Donors/Acceptors | O-H···N1 (Intermolecular) | O-H···O=C (Intermolecular) | N-H···Cl⁻, O-H···Cl⁻ |
| Final | 0.042 | 0.038 | 0.045 |
Causality Analysis: In Derivative I , the free secondary amine (N1) acts as a strong hydrogen bond acceptor for the tertiary alcohol of an adjacent molecule, forming continuous 1D polymeric chains[4]. In Derivative II , the bulky benzyl group sterically blocks N1, forcing the tertiary alcohol to seek the carbonyl oxygen of the Boc group as an alternative acceptor, resulting in isolated dimeric pairs. In Derivative III , protonation of N1 introduces a chloride counterion, which acts as a universal acceptor, bridging multiple molecules into a rigid 3D lattice.
Self-Validating Crystallization & Diffraction Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system for the crystallization and structural resolution of these derivatives.
Fig 2. Self-validating crystallographic workflow for resolving piperazine derivative structures.
Step-by-Step Methodology
Step 1: Solvent Screening & Vapor Diffusion
-
Action: Dissolve 15 mg of the derivative in 0.5 mL of a good solvent (e.g., ethyl acetate for the free base, methanol for the HCl salt). Place the open vial inside a larger sealed chamber containing 3 mL of an antisolvent (e.g., petroleum ether or diethyl ether).
-
Causality: Vapor diffusion allows for the slow, thermodynamically controlled supersaturation of the solution. This prevents the kinetic trapping of amorphous precipitates, ensuring the growth of single crystals with minimal mosaicity[2].
Step 2: Crystal Harvesting & Cryoprotection
-
Action: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool the sample in a liquid nitrogen stream to 100 K.
-
Causality: Cryocooling minimizes the thermal motion of atoms (reducing atomic displacement parameters, ADPs). This significantly enhances high-angle diffraction intensity and mitigates radiation damage from the X-ray beam.
Step 3: Data Collection
-
Action: Collect diffraction data using a Bruker APEX II CCD diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
-
Causality: Mo-Kα radiation provides the optimal wavelength to penetrate the crystal lattice of light-atom organic molecules without excessive absorption, yielding high-resolution data up to 0.75 Å.
Step 4: Phase Problem Solution & Refinement (Validation Checkpoint)
-
Action: Solve the structure using direct methods (SHELXT) and perform full-matrix least-squares refinement on
(SHELXL). Refine all non-hydrogen atoms anisotropically. -
Self-Validation Checkpoint: The successful solution of the phase problem acts as an internal control. If the initial electron density map reveals a chemically nonsensical geometry (e.g., a planar piperazine ring or an axial 2-propanol group), it immediately indicates severe twinning, incorrect space group assignment, or poor data completeness, prompting a return to Step 1.
References
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI Crystals. Available at:[Link]
-
(E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. IUCr Journals. Available at: [Link]
Sources
Comparative Guide: Orthogonal Protecting Group Strategies for 2-Piperazinyl-2-Propanol Analogs
Executive Summary & Structural Rationale
The piperazine ring is a profoundly important "privileged scaffold" in modern medicinal chemistry and drug development[1]. However, functionalizing asymmetric piperazine derivatives like 2-(piperazin-2-yl)propan-2-ol presents a complex chemoselectivity challenge. This molecule possesses three distinct reactive nucleophilic sites:
-
N4 (Secondary Amine): Sterically unhindered and highly nucleophilic.
-
N1 (Secondary Amine): Sterically hindered by the adjacent 2-hydroxypropan-2-yl group at the C2 position.
-
O (Tertiary Alcohol): Highly sterically crowded and generally poor in nucleophilicity, but susceptible to side reactions under strongly basic conditions.
As a Senior Application Scientist, I approach this scaffold not as a single reaction, but as a multi-variable system. To achieve regioselective functionalization (e.g., modifying only the N1 position), we must deploy an orthogonal protecting group (PG) strategy . Orthogonal protection allows the specific deprotection of one functional group in a multiply-protected structure without compromising the integrity of the others[2].
This guide objectively compares the performance, yields, and mechanistic causality of various protecting groups for this specific scaffold, backed by self-validating experimental protocols.
Mechanistic Causality: The Steric Differentiation Principle
The intrinsic challenge in piperazine chemistry is the comparable nucleophilicity of the two nitrogen atoms, which often leads to undesired bis-alkylation[1]. However, for 2-substituted piperazines, the steric bulk of the C2 substituent makes the N1 nitrogen significantly less nucleophilic[3].
By carefully controlling reaction thermodynamics, we can exploit this steric barrier. At low temperatures (kinetic control), electrophiles will almost exclusively attack the unhindered N4 position. If the reaction is allowed to warm to room temperature too quickly (thermodynamic control), the activation energy barrier for N1 is overcome, leading to a drop in regioselectivity and the formation of di-protected byproducts.
Comparative Analysis: N4-Amine Protecting Groups
To functionalize N1, we must first mask N4. The ideal N4-protecting group must be installed with high regioselectivity and removed under conditions that do not affect the N1-modification or the tertiary alcohol.
Table 1: Performance Comparison of N4-Protecting Groups on 2-Piperazinyl-2-Propanol
| Protecting Group | Reagent | Regioselectivity (N4:N1) | Typical Yield | Deprotection Condition | Orthogonal Compatibility |
| Boc (tert-Butoxycarbonyl) | Boc₂O | >95:5 | 85–90% | Acidic (TFA / DCM) | Stable to bases, nucleophiles, and hydrogenation[4]. |
| Cbz (Benzyloxycarbonyl) | CbzCl | 90:10 | 75–80% | Reductive (H₂, Pd/C) | Stable to mild acids and bases. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | 85:15 | 70–75% | Basic (Piperidine / DMF) | Stable to acids (Boc-compatible)[4]. |
| Alloc (Allyloxycarbonyl) | Alloc-Cl | 90:10 | 80–85% | Catalytic (Pd(PPh₃)₄) | Highly stable to both acids and bases. |
Scientist's Insight:Boc is the undisputed champion for this scaffold. Its bulky tert-butyl moiety further amplifies the steric differentiation during installation, driving the >95:5 regioselectivity. Furthermore, its acidic deprotection is perfectly orthogonal to the basic conditions typically required for subsequent N1-alkylation[5].
Comparative Analysis: O-Protection of the Tertiary Alcohol
Tertiary alcohols are notoriously difficult to protect due to extreme steric crowding. While the alcohol in 2-(piperazin-2-yl)propan-2-ol can often be left unprotected during mild reductive aminations, strong basic conditions (e.g., NaH) require O-protection to prevent alkoxide-driven side reactions.
Table 2: O-Protecting Groups for the Tertiary Alcohol Moiety
| Protecting Group | Reagent System | Yield | Deprotection | Stability Profile |
| TBS (tert-Butyldimethylsilyl) | TBSOTf, 2,6-Lutidine | 80–85% | TBAF / THF | Excellent. Stable to basic N1-alkylation and acidic Boc removal. |
| TMS (Trimethylsilyl) | TMSOTf, TEA | >90% | K₂CO₃ / MeOH | Poor. Highly labile; often cleaves prematurely during workup. |
| Bn (Benzyl Ether) | BnBr, NaH, TBAI | 50–60% | H₂, Pd/C | Very stable, but harsh installation conditions risk N1-alkylation. |
Scientist's Insight: Standard silylation with TBSCl and imidazole will fail on this tertiary alcohol. You must use the highly electrophilic TBS-triflate (TBSOTf) paired with a non-nucleophilic base (2,6-lutidine) to force the reaction to completion.
Orthogonal Workflow & Logic Visualization
The following diagrams map the strategic workflow and the selective deprotection logic required to successfully manipulate this scaffold.
Stepwise orthogonal protection and functionalization workflow for 2-piperazinyl-2-propanol analogs.
Orthogonal deprotection logic tree demonstrating selective unmasking of N4 and O-positions.
Self-Validating Experimental Protocols
Protocol 1: Regioselective N4-Boc Protection
Objective: Mask the N4 amine while leaving N1 and the tertiary alcohol untouched.
-
Preparation: Dissolve 2-(piperazin-2-yl)propan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert argon atmosphere.
-
Cooling (Critical Step): Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: This enforces strict kinetic control, preventing the Boc reagent from overcoming the steric hindrance at N1.
-
Addition: Add Triethylamine (TEA) (1.2 eq). Dissolve Boc₂O (0.95 eq) in a small volume of DCM and add dropwise over 30 minutes via a syringe pump. Causality: Sub-stoichiometric Boc₂O ensures N1 remains completely unreacted.
-
Warming: Allow the reaction to slowly warm to 0 °C over 4 hours.
-
Self-Validation Checkpoint: Spot the reaction on a TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. The desired N4-Boc product retains the N1 secondary amine and will stain a distinct yellow/brown. If you see spots that do not stain with Ninhydrin but are UV active, you have over-protected to the di-Boc derivative.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Yield: ~88%.
Protocol 2: O-TBS Protection of the Tertiary Alcohol
Objective: Protect the sterically hindered tertiary alcohol prior to harsh basic N1-alkylation.
-
Preparation: Dissolve the N4-Boc intermediate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C.
-
Base Addition: Add 2,6-Lutidine (3.0 eq). Causality: 2,6-Lutidine is a non-nucleophilic base that neutralizes triflic acid without competing for the silylating agent.
-
Silylation: Add TBSOTf (2.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. Look for a mass shift of exactly +114 Da. Additionally, FTIR analysis should show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹).
-
Workup: Quench with cold water, extract with DCM, and purify via silica gel chromatography.
Protocol 3: N1-Alkylation and Orthogonal Deprotection
Objective: Functionalize the hindered N1 position, then unmask N4.
-
Alkylation: Dissolve the fully protected intermediate in anhydrous DMF. Add K₂CO₃ (2.5 eq) and the desired alkyl halide (R-X, 1.2 eq). Heat to 60 °C for 18 hours.
-
Deprotection (Boc Removal): Isolate the N1-alkylated intermediate, then dissolve in a 1:1 mixture of TFA/DCM at 0 °C. Stir for 2 hours.
-
Self-Validation Checkpoint: The removal of the Boc group is confirmed by a mass shift of -100 Da (loss of Boc) on LC-MS, while the TBS group (+114 Da) remains intact, proving the success of the orthogonal strategy.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]
-
Protecting Group: Orthogonality in Organic Synthesis Source: Wikipedia URL:[Link]
-
Protective Groups: Selectivity and Deprotection Conditions Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
